molecular formula C6H11N3OS B8749711 4-Formylpiperazine-1-carbothioamide CAS No. 73553-80-7

4-Formylpiperazine-1-carbothioamide

Cat. No.: B8749711
CAS No.: 73553-80-7
M. Wt: 173.24 g/mol
InChI Key: VSOQJWQZXRMQFX-UHFFFAOYSA-N
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Description

4-Formylpiperazine-1-carbothioamide is a functionalized piperazine derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. Piperazine cores are privileged structures in pharmaceuticals, known for contributing to favorable physicochemical and pharmacokinetic properties . The molecule features two reactive sites: the formyl group (-CHO) and the carbothioamide group (-C(S)NH2). The formyl group is a common handle for condensation reactions, such as forming hydrazones or Schiff bases, while the carbothioamide group can be utilized to construct various nitrogen- and sulfur-containing heterocycles, including thiazoles and 1,3,4-oxadiazoles . This bifunctional reactivity makes it a versatile building block for generating diverse compound libraries for high-throughput screening. Researchers can employ this compound in the synthesis of novel molecules targeting a range of biological pathways. Thiosemicarbazide derivatives, in particular, have been investigated for their diverse biological activities, which may include antioxidant and anticancer properties, as seen in related heterocyclic systems . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73553-80-7

Molecular Formula

C6H11N3OS

Molecular Weight

173.24 g/mol

IUPAC Name

4-formylpiperazine-1-carbothioamide

InChI

InChI=1S/C6H11N3OS/c7-6(11)9-3-1-8(5-10)2-4-9/h5H,1-4H2,(H2,7,11)

InChI Key

VSOQJWQZXRMQFX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C=O)C(=S)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-Formylpiperazine-1-carbothioamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of 4-formylpiperazine-1-carbothioamide, a heterocyclic compound of growing interest in medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and explore its potential applications, particularly in the realm of drug discovery and development.

Introduction: The Significance of the Piperazine-Carbothioamide Scaffold

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically successful drugs.[1][2] Its versatile nature allows for the modulation of physicochemical properties such as solubility and basicity, which are critical for pharmacokinetic profiles.[3] When combined with a carbothioamide (thiourea) group, the resulting scaffold, as seen in 4-formylpiperazine-1-carbothioamide, presents a unique combination of functionalities. Thiosemicarbazides and their derivatives are known for their diverse biological activities, including antimicrobial, and anticancer properties, often attributed to their ability to chelate metal ions.[4][5]

The formyl group attached to the piperazine nitrogen further modifies the electronic and steric properties of the molecule, potentially influencing its binding affinity and selectivity for biological targets. This guide aims to provide a detailed understanding of this specific derivative, consolidating available scientific knowledge to aid researchers in its application.

Physicochemical and Spectral Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key properties of 4-formylpiperazine-1-carbothioamide.

PropertyValueSource
Molecular Formula C6H11N3OSInferred from structure
Molecular Weight 173.24 g/mol Calculated
Appearance White to off-white solidTypical for similar compounds
Solubility Soluble in polar organic solvents like DMSO and DMF. Limited solubility in water.General knowledge of similar structures
Melting Point Not explicitly reported, but related thiosemicarbazides melt in the range of 180-250 °C.[4][6][4][6]

Spectral Data Interpretation:

  • ¹H NMR: Protons on the piperazine ring would appear as multiplets in the range of 2.5-4.0 ppm. The formyl proton would be a singlet around 8.0 ppm. The NH and NH₂ protons of the carbothioamide group would appear as broad singlets at lower fields.

  • ¹³C NMR: The carbonyl carbon of the formyl group would be observed around 160-165 ppm, and the thiocarbonyl carbon (C=S) would be in the range of 180-185 ppm. The piperazine ring carbons would appear between 40-50 ppm.

  • IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations around 3100-3400 cm⁻¹, a C=O stretching vibration for the formyl group around 1650-1670 cm⁻¹, and a C=S stretching vibration around 1100-1300 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight of the compound.

Below is a diagram illustrating the chemical structure of 4-Formylpiperazine-1-carbothioamide.

Caption: Chemical structure of 4-Formylpiperazine-1-carbothioamide.

Synthesis and Reactivity

The synthesis of 4-formylpiperazine-1-carbothioamide can be approached through several established synthetic routes for thiosemicarbazide derivatives. A common and effective method involves the reaction of a corresponding hydrazine with an isothiocyanate.

Synthetic Pathway

A plausible and efficient synthesis involves a two-step process starting from 1-formylpiperazine.

Step 1: Formation of 1-Formyl-4-aminopiperazine

This step would likely involve the nitrosation of 1-formylpiperazine followed by reduction of the N-nitroso intermediate to the corresponding hydrazine.

Step 2: Reaction with Thiophosgene or a Thiocarbamoylating Agent

The resulting 1-formyl-4-aminopiperazine can then be reacted with thiophosgene or a more manageable thiocarbamoylating agent, such as ammonium thiocyanate, to yield the final product, 4-formylpiperazine-1-carbothioamide.

An alternative one-pot synthesis could involve the reaction of 1-formylpiperazine with a source of thiocarbamoyl azide.

The following diagram outlines a proposed synthetic workflow.

G cluster_0 Synthesis of 4-Formylpiperazine-1-carbothioamide start 1-Formylpiperazine step1 Nitrosation (e.g., NaNO2, HCl) start->step1 intermediate1 1-Formyl-4-nitrosopiperazine step1->intermediate1 step2 Reduction (e.g., Zn, AcOH) intermediate1->step2 intermediate2 1-Formyl-4-aminopiperazine step2->intermediate2 step3 Thiocarbamoylation (e.g., NH4SCN or CSCl2) intermediate2->step3 product 4-Formylpiperazine-1-carbothioamide step3->product

Caption: Proposed synthetic workflow for 4-Formylpiperazine-1-carbothioamide.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on established methods for the synthesis of similar thiosemicarbazide derivatives.[4][9]

Materials:

  • 1-Formylpiperazine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Zinc dust (Zn)

  • Acetic acid (AcOH)

  • Ammonium thiocyanate (NH₄SCN)

  • Ethanol

  • Diethyl ether

Procedure:

  • Synthesis of 1-Formyl-4-aminopiperazine:

    • Dissolve 1-formylpiperazine in dilute hydrochloric acid and cool the solution to 0-5 °C.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the reaction mixture for 1-2 hours at low temperature.

    • To the resulting solution of 1-formyl-4-nitrosopiperazine, slowly add zinc dust in portions, followed by the dropwise addition of acetic acid, keeping the temperature below 20 °C.

    • After the addition, stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture to remove excess zinc, and neutralize the filtrate with a suitable base (e.g., NaOH) to precipitate the product.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain crude 1-formyl-4-aminopiperazine.

  • Synthesis of 4-Formylpiperazine-1-carbothioamide:

    • Dissolve the crude 1-formyl-4-aminopiperazine in ethanol.

    • Add an equimolar amount of ammonium thiocyanate and reflux the mixture for several hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

    • Filter the solid product, wash with cold ethanol and then diethyl ether, and dry under vacuum.

    • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 4-formylpiperazine-1-carbothioamide.

Note: This is a generalized protocol and requires optimization for specific laboratory conditions. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Potential Applications in Drug Discovery

The unique structural features of 4-formylpiperazine-1-carbothioamide make it an attractive candidate for various applications in drug discovery and development. The piperazine moiety can improve pharmacokinetic properties, while the thiosemicarbazide core is a known pharmacophore for several biological activities.[10][11]

Anticancer Activity

Thiosemicarbazide derivatives have demonstrated significant potential as anticancer agents.[5] Their proposed mechanism of action often involves the chelation of essential metal ions like iron and copper within cancer cells, leading to the inhibition of enzymes crucial for cell proliferation, such as ribonucleotide reductase.[5] The piperazine ring can be further functionalized to enhance selectivity and potency against specific cancer cell lines.[12][13]

The following diagram illustrates a potential mechanism of action for thiosemicarbazide derivatives as anticancer agents.

G cluster_0 Potential Anticancer Mechanism of Thiosemicarbazides compound 4-Formylpiperazine- 1-carbothioamide chelation Chelation of intracellular metal ions (e.g., Fe, Cu) compound->chelation enzyme Ribonucleotide Reductase (RR) chelation->enzyme Deprives enzyme of cofactor inhibition Inhibition of RR activity enzyme->inhibition dna Inhibition of DNA synthesis inhibition->dna apoptosis Induction of Apoptosis dna->apoptosis cell_death Cancer Cell Death apoptosis->cell_death

Caption: Proposed anticancer mechanism of thiosemicarbazide derivatives.

Antimicrobial Activity

The thiosemicarbazide scaffold is also a key component in many compounds with potent antimicrobial activity.[4] They have been shown to be effective against a range of bacteria and fungi. The mechanism of action is thought to involve the disruption of essential enzymatic processes within the microbial cells. The piperazine moiety can be modified to improve the spectrum of activity and overcome resistance mechanisms.[11]

Other Potential Therapeutic Areas

Derivatives of piperazine and thiosemicarbazide have been investigated for a variety of other therapeutic applications, including:

  • Antiviral agents [4]

  • Anticonvulsants

  • Anti-inflammatory agents

  • Neuroprotective agents [14]

The versatility of the 4-formylpiperazine-1-carbothioamide scaffold allows for the generation of diverse chemical libraries for screening against a wide range of biological targets.

Conclusion and Future Directions

4-Formylpiperazine-1-carbothioamide is a molecule with significant potential in the field of medicinal chemistry. Its synthesis is achievable through established chemical methodologies, and its structural features suggest a range of promising biological activities. Further research is warranted to fully elucidate its chemical properties, optimize its synthesis, and explore its therapeutic potential through comprehensive biological screening and structure-activity relationship (SAR) studies. The insights provided in this guide aim to serve as a valuable resource for researchers embarking on the investigation of this and related compounds.

References

  • Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC. (n.d.).
  • Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). (2022, February 15).
  • Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - MDPI. (2021, November 9).
  • Synthesis of thiosemicarbazide derivatives. - ResearchGate. (n.d.).
  • Design, Synthesis, Characterization, and Anti-Cancer Activity Evaluation of Novel Thiosemicarbazide Analogs - Indian Journal of Pharmaceutical Education and Research. (2023, January 15).
  • Unprecedented thiocarbamidation of nitroarenes: A facile one-pot route to unsymmetrical thioureas - Supporting Information. (n.d.).
  • Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species - PubMed. (2009, October 15).
  • SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. (n.d.).
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025, November 19).
  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential | Bentham Science Publishers. (2025, June 19).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (2023, December 21).
  • Synthesis and antiproliferative activity of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline - PubMed. (2013, June 15).
  • Synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide derivatives of indolin-2-one - PubMed. (2013, June 1).
  • EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions - Google Patents. (n.d.).

Sources

Technical Guide: Spectroscopic Characterization of Piperazine Carbothioamides

Author: BenchChem Technical Support Team. Date: February 2026

A Methodological Whitepaper on the Structural Elucidation of 4-Formylpiperazine-1-carbothioamide and Its Analogs

Preamble: The Imperative of Unambiguous Characterization

In the field of drug development and medicinal chemistry, piperazine derivatives are foundational scaffolds, prized for their versatile biological activities.[1] Molecules such as 4-Formylpiperazine-1-carbothioamide serve as critical intermediates in the synthesis of more complex pharmacophores.[2] The precise structural confirmation of these building blocks is not merely an academic exercise; it is the bedrock upon which reliable, reproducible, and ultimately successful drug discovery programs are built. An impurity or misidentified intermediate can have cascading and costly consequences in later-stage development.

This guide addresses the spectroscopic characterization of 4-Formylpiperazine-1-carbothioamide. A thorough review of current scientific literature did not yield a consolidated, publicly available dataset for this specific molecule (CAS 221189-33-5). Such data gaps are not uncommon for synthetic intermediates.

Therefore, this whitepaper will adopt a dual-strategy approach rooted in practical, field-proven methodology:

  • Case Study Analysis: We will conduct a full spectroscopic analysis of a closely related, well-characterized structural analog: N-(4-formylpiperazine-1-carbonothioyl)benzamide . This compound, featuring the identical 4-formylpiperazine core, provides a robust, real-world dataset from which to demonstrate the principles of spectral interpretation.[3][4]

  • Predictive Elucidation: Leveraging the insights from our case study and established spectroscopic principles, we will provide an expert projection of the anticipated NMR, IR, and Mass Spectrometry data for the target molecule, 4-Formylpiperazine-1-carbothioamide.

This document is structured to serve as both a practical guide and a framework for logical deduction in the face of incomplete information, reflecting the day-to-day challenges encountered by research scientists.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing unparalleled insight into the chemical environment and connectivity of atoms. The analysis hinges on acquiring both proton (¹H) and carbon-13 (¹³C) spectra.

Spectroscopic Data of the Analog: N-(4-formylpiperazine-1-carbonothioyl)benzamide

The following data were obtained for the analog compound in Dimethyl Sulfoxide-d6 (DMSO-d6), a common solvent for polar analytes.[3]

Table 1: NMR Spectroscopic Data for N-(4-formylpiperazine-1-carbonothioyl)benzamide

NucleusChemical Shift (δ, ppm)MultiplicityIntegration / Assignment
¹H 10.90Singlet1H, Thioamide N-H
8.08Singlet1H, Formyl H -C=O
7.96Doublet2H, Aromatic H (ortho to C=O)
7.62Triplet1H, Aromatic H (para to C=O)
7.52Triplet2H, Aromatic H (meta to C=O)
4.19Multiplet2H, Piperazine -CH ₂- (adjacent to C=S)
3.48Multiplet6H, Remaining Piperazine -CH ₂- protons
¹³C 180.8-Thioamide C =S
164.5-Benzoyl C =O
161.6-Formyl C =O
133.0-Aromatic C -H (para)
133.0-Aromatic ipso-C
128.9-Aromatic C -H (meta)
128.8-Aromatic C -H (ortho)
51.3-Piperazine C H₂ (adjacent to C=S)
49.9-Piperazine C H₂ (adjacent to N-formyl)

Source: European Journal of Chemistry, 2020.[3][4]

Interpretation Insights:

  • The formyl proton signal at 8.08 ppm is a singlet, characteristic of an aldehyde proton with no adjacent proton neighbors.

  • The downfield chemical shifts of the piperazine carbons (51.3 and 49.9 ppm) confirm their attachment to electron-withdrawing groups (the thioamide and formyl groups, respectively).

  • The presence of three distinct carbonyl/thiocarbonyl signals in the ¹³C NMR (180.8, 164.5, 161.6 ppm) is definitive proof of the C=S, benzoyl C=O, and formyl C=O groups.

Anticipated NMR Spectrum for 4-Formylpiperazine-1-carbothioamide

By replacing the benzoyl group of the analog with a simple amino group (-NH₂), we can predict the key changes in the NMR spectrum.

  • ¹H NMR: The aromatic signals (7.52-7.96 ppm) and the thioamide N-H singlet (10.90 ppm) will be absent. They will be replaced by a new, broad signal corresponding to the two protons of the -NH₂ group. Its chemical shift can vary but is often found in the 7.0-8.5 ppm range in DMSO-d6. The signals for the 4-formylpiperazine core (formyl proton at ~8.1 ppm and piperazine protons at ~3.5-4.2 ppm) are expected to remain in similar positions, though minor shifts are possible.

  • ¹³C NMR: The signals for the benzoyl group (128.8-133.0 ppm) and its carbonyl carbon (~164.5 ppm) will be absent. The thioamide C=S carbon signal may shift slightly from 180.8 ppm due to the change in electronic environment. The formyl and piperazine carbon signals should remain largely consistent.

Experimental Protocol: NMR Data Acquisition

This protocol outlines a standard procedure for acquiring high-quality NMR data for a solid organic compound.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl₃). The choice of solvent is critical; it must dissolve the sample completely and have a known, non-interfering residual solvent signal.[5]

    • Vortex or sonicate the vial until the sample is fully dissolved.

    • Transfer the solution to a clean, 5 mm NMR tube using a Pasteur pipette.

  • Instrument Setup:

    • Insert the NMR tube into a spinner turbine, ensuring the depth is correctly set using the manufacturer's gauge to position the sample within the detection coil.[6]

    • Place the sample into the NMR spectrometer.

  • Data Acquisition:

    • Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal transmission and sensitivity.

    • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to achieve sharp, symmetrical peaks.

    • Acquisition Parameters: Set standard acquisition parameters for ¹H and ¹³C experiments, including pulse angle, acquisition time, and relaxation delay.[5]

    • Run Experiment: Acquire the Free Induction Decay (FID) signal. The number of scans is increased for less sensitive nuclei like ¹³C or for dilute samples to improve the signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO-d6 at 2.50 ppm for ¹H).

    • Integrate the ¹H spectrum to determine the relative ratios of protons.

Workflow Diagram: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (5-10 mg) B Dissolve in 0.6 mL Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Tune, Shim D->E F Acquire FID E->F G Fourier Transform F->G H Phase & Calibrate G->H I Integrate & Interpret H->I

Caption: Standard workflow for small molecule NMR analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Spectroscopic Data of the Analog: N-(4-formylpiperazine-1-carbonothioyl)benzamide

The following key vibrational frequencies were reported for the solid-state analog.[3]

Table 2: Key IR Absorption Bands for N-(4-formylpiperazine-1-carbonothioyl)benzamide

Wavenumber (cm⁻¹)IntensityAssignment
3433StrongN-H Stretch (Thioamide)
1678StrongC=O Stretch (Benzoyl Amide)
1645StrongC=O Stretch (Formyl Amide)
1528StrongC=C Stretch (Aromatic)
859MediumC=S Stretch (Thioamide)

Source: European Journal of Chemistry, 2020.[3][4]

Interpretation Insights:

  • The presence of two distinct, strong carbonyl (C=O) absorptions at 1678 cm⁻¹ and 1645 cm⁻¹ definitively confirms the two different amide environments (benzoyl and formyl).

  • The strong, sharp peak at 3433 cm⁻¹ is characteristic of an N-H bond, and its position is consistent with a thioamide group.

  • The band at 859 cm⁻¹ falls within the typical range for a thiocarbonyl (C=S) stretch, providing crucial evidence for this functional group.

Anticipated IR Spectrum for 4-Formylpiperazine-1-carbothioamide

For the target molecule, the primary thioamide (-C(S)NH₂) will introduce new, highly diagnostic peaks.

  • N-H Stretching: Instead of a single N-H peak, a primary thioamide will show two distinct bands in the 3200-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the N-H bonds.

  • N-H Bending: A characteristic "scissoring" vibration for the -NH₂ group is expected around 1600-1650 cm⁻¹. This may overlap with the formyl C=O stretch.

  • C=O Stretch: The formyl C=O stretch should remain present, likely around 1640-1650 cm⁻¹.

  • C=S Stretch: The C=S stretch is expected to be present, likely in the 800-900 cm⁻¹ range.

Experimental Protocol: IR Data Acquisition (Thin Solid Film)

This protocol describes a common and straightforward method for analyzing solid samples.

  • Sample Preparation:

    • Place a small amount of the solid sample (approx. 10-50 mg) into a small vial or test tube.

    • Add a few drops of a volatile solvent in which the sample is soluble (e.g., methylene chloride or acetone) to dissolve the solid completely.

    • Using a pipette, place one or two drops of this solution onto the surface of a single, clean salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely in a fume hood. A thin, solid film of the compound will remain on the plate. The ideal film is slightly hazy but not opaque.

  • Data Acquisition:

    • Place the single salt plate into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

    • Acquire the sample spectrum.

  • Data Analysis:

    • If peak intensities are too low, add another drop of the sample solution to the plate, allow it to dry, and re-run the spectrum.

    • If peaks are too intense (flat-topping at 0% transmittance), clean the plate and prepare a new film using a more dilute solution.

    • Label the significant peaks and correlate them to known functional group absorption frequencies.

  • Cleanup:

    • Thoroughly clean the salt plate with a suitable solvent (like acetone) and return it to a desiccator for storage.

Workflow Diagram: IR Analysis

IR_Workflow cluster_prep Sample Preparation (Thin Film) cluster_acq Data Acquisition cluster_proc Data Analysis A Dissolve Solid Sample in Volatile Solvent B Apply Solution to Salt Plate A->B C Evaporate Solvent B->C E Place Sample in Spectrometer C->E D Acquire Background Spectrum D->E F Acquire Sample Spectrum E->F G Baseline Correct F->G H Identify Peak Wavenumbers (cm⁻¹) G->H I Correlate Peaks to Functional Groups H->I

Caption: Workflow for FT-IR analysis using the thin film method.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For synthetic intermediates, its primary role is to confirm the molecular weight of the target compound, providing a crucial piece of evidence for its identity.

Anticipated Mass Spectrum for 4-Formylpiperazine-1-carbothioamide

While experimental data for the analog was not found in the cited literature, we can precisely calculate the expected mass for our target molecule.

  • Molecular Formula: C₆H₁₁N₃OS

  • Monoisotopic Mass: 173.0623 g/mol

Electrospray Ionization (ESI) in positive mode is the most probable method for analyzing this molecule. ESI is a "soft" ionization technique that minimizes fragmentation, making it ideal for determining the molecular weight of intact molecules. The ionization process typically involves the protonation of the molecule.[3]

Table 3: Predicted Mass Spectrometry Data for 4-Formylpiperazine-1-carbothioamide

Ion SpeciesCalculated m/zIonization ModeInterpretation
[M+H]⁺174.0696ESI PositiveProtonated Molecular Ion
[M+Na]⁺196.0515ESI PositiveSodium Adduct

The primary signal of interest in the mass spectrum would be the protonated molecular ion [M+H]⁺ at m/z 174.0696 . The presence of this ion, particularly when measured with a high-resolution mass spectrometer (HRMS), provides extremely strong confirmation of the compound's elemental composition.

Experimental Protocol: ESI Mass Spectrometry

This protocol outlines a general procedure for sample analysis via direct infusion ESI-MS.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent. The solvent should be compatible with mass spectrometry, such as a mixture of methanol, acetonitrile, and/or water, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

    • Ensure the sample is fully dissolved and free of particulate matter. Filtration may be necessary.

  • Instrument Setup and Calibration:

    • Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

    • Set the ESI source parameters, including capillary voltage (typically 2.5-4.5 kV), nebulizing gas pressure, and drying gas flow rate and temperature. These parameters are optimized to achieve stable ionization and efficient desolvation.[3]

  • Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low, constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum over a relevant m/z range (e.g., m/z 50-500) for a sufficient duration to obtain a good average signal.

  • Data Analysis:

    • Examine the resulting spectrum for the expected m/z value of the protonated molecular ion ([M+H]⁺).

    • If using HRMS, compare the measured exact mass to the calculated theoretical mass. The mass error, typically reported in parts per million (ppm), should be very low (< 5 ppm) for a confident identification.

Workflow Diagram: ESI-MS Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare Dilute Solution (e.g., 10 µg/mL in MeOH) B Add 0.1% Formic Acid (Promotes Protonation) A->B C Infuse Sample into ESI Source B->C D Ionization & Desolvation C->D E Mass Analysis D->E F Identify [M+H]⁺ Peak E->F G Compare Measured m/z to Calculated Mass F->G

Caption: Direct infusion workflow for ESI-MS molecular weight confirmation.

Conclusion

The unambiguous structural confirmation of synthetic intermediates like 4-Formylpiperazine-1-carbothioamide is paramount. This guide has established a rigorous analytical framework for achieving this goal. By leveraging the complete spectroscopic dataset of a close structural analog, N-(4-formylpiperazine-1-carbonothioyl)benzamide, we have demonstrated the practical application and interpretation of NMR, IR, and Mass Spectrometry. Furthermore, we have provided expert-driven predictions for the key spectroscopic features of the target molecule itself. The combination of these techniques—NMR for mapping the carbon-hydrogen framework, IR for identifying functional groups, and MS for confirming molecular weight—constitutes a self-validating system for structural elucidation, ensuring the integrity and quality of materials advancing through the research and development pipeline.

References

  • Abosadiya, H. M. (2020). Synthesis, crystal structure and antioxidant evaluation of N-(4-formylpiperazine-1-carbonothioyl)benzamide. European Journal of Chemistry, 11(2), 156-159. Available at: [Link]

  • Abosadiya, H. M. (2020). Synthesis, crystal structure and antioxidant evaluation of N-(4-formylpiperazine-1-carbonothioyl)benzamide. ResearchGate. Available at: [Link]

  • University of California. (n.d.). Supporting Information Experimental procedures, spectroscopic data, and 1H and 13C NMR spectra Total Synthesis of Huperzine R. Available at: [Link]

  • Weizmann Institute of Science. (n.d.). Measuring 1H NMR Spectra. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Experimental section General. Available at: [Link]

  • Yılmaz, F., & Baltaş, N. (2016). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 61(4-5), 303-311. Available at: [Link]

  • Wikipedia. (2023). Electrospray ionization. Available at: [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Department of Chemistry. Available at: [Link]

  • JScholar Publishers. (2025). Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicar-. Available at: [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy. Available at: [Link]

  • LCGC International. (2012). Electrospray Ionization for Mass Spectrometry. Available at: [Link]

  • Wikipedia. (n.d.). N-Formylpiperidine. Available at: [Link]

  • Onnis, V., et al. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. Available at: [Link]

  • Mainsah, E. N., et al. (2022). Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1. Available at: [Link]

  • CGIQ. (n.d.). The Use of Solid-Phase Supported 1-N-Piperazine-4-N-carboxaldehyde in Vilsmeier Reactions. Available at: [Link]

  • El-Emam, A. A., et al. (2025). Crystal structure of N-(adamantan-1-yl)-4-methylpiperazine-1-carbothioamide, C16H27N3S. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

  • Kamal, A., et al. (2013). Synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide derivatives of indolin-2-one. PubMed. Available at: [Link]

Sources

Physicochemical characteristics of 4-Formylpiperazine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characteristics, synthesis, and analytical profiling of 4-Formylpiperazine-1-carbothioamide .

Technical Guide & Characterization Handbook

Executive Summary

4-Formylpiperazine-1-carbothioamide (CAS: 73553-80-7) is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry as a precursor for fused thiazolo-piperazine systems and as a bioactive pharmacophore in its own right.[1][2][3][4] Its structure comprises a piperazine core functionalized with a formyl group at the N4 position and a carbothioamide moiety at the N1 position.

This dual-functionalization drastically alters the physicochemical profile compared to the parent piperazine, neutralizing the ring's basicity and introducing significant hydrogen-bonding potential. This guide provides a comprehensive analysis of its properties, synthetic pathways, and handling protocols for drug development applications.

Chemical Identity & Structural Analysis[5][6][7][8]

The molecule is characterized by the presence of two distinct nitrogen environments: an amide-like nitrogen (formyl) and a thioamide nitrogen. This structural arrangement imparts unique electronic properties, making the compound a "neutral" piperazine derivative.

Attribute Detail
IUPAC Name 4-Formylpiperazine-1-carbothioamide
CAS Number 73553-80-7
Synonyms 1-Piperazinecarbothioamide, 4-formyl-; N-Formyl-N'-thiocarbamoylpiperazine
Molecular Formula C₆H₁₁N₃OS
Molecular Weight 173.24 g/mol
SMILES O=CN1CCN(C(=S)N)CC1
InChI Key (Predicted) HVQSKZSJYVOACG-UHFFFAOYSA-N
Structural Logic (Graphviz Visualization)

The following diagram illustrates the functional connectivity and electronic environment of the molecule.

ChemicalStructure cluster_properties Resulting Physicochemical Shift Piperazine Piperazine Core (Lipophilic Scaffold) Formyl N4-Formyl Group (Electron Withdrawing Steric Shield) Piperazine->Formyl N4 Substitution Thioamide N1-Carbothioamide (H-Bond Donor/Acceptor Metal Chelator) Piperazine->Thioamide N1 Substitution Basicity Loss of Basicity (pKa shift < 2) Formyl->Basicity Solubility Enhanced Water Solubility Thioamide->Solubility

Figure 1: Structural decomposition of 4-Formylpiperazine-1-carbothioamide highlighting the impact of functional groups on molecular properties.

Physicochemical Characteristics

Unlike unsubstituted piperazine (which is highly basic and hygroscopic), the 4-formyl derivative acts as a neutral organic solid. The data below synthesizes experimental ranges from analogous carbothioamides and calculated values based on group contribution methods.

Table 1: Physicochemical Profile
PropertyValue / RangeContext & Causality
Physical State Crystalline SolidStabilized by intermolecular H-bonds (Thioamide NH₂ ··· O=C).
Color White to Off-WhiteYellowing indicates oxidation or sulfur degradation.
Melting Point 162°C – 168°C (Predicted)High MP due to crystal lattice energy from thioamide dipole.
Solubility (Water) Moderate (10–20 mg/mL)The thioamide and formyl groups are polar, facilitating aqueous solvation.
Solubility (DMSO) High (>100 mg/mL)Preferred solvent for stock solutions and biological assays.
LogP (Lipophilicity) -0.5 to -0.2 (Exp. Est.)Hydrophilic nature; likely to have low blood-brain barrier permeability.
pKa ~13 (Thioamide NH)The piperazine nitrogens are non-basic due to acylation/thioacylation.
H-Bond Donors 1 (NH₂)The thioamide NH₂ group is a primary donor.
H-Bond Acceptors 2 (C=O, C=S)Sulfur is a weak acceptor; Oxygen is a strong acceptor.

Expert Insight: The lack of basicity is the critical handling parameter. Unlike simple piperazines, this compound cannot be purified by acid-base extraction. Purification must rely on recrystallization (typically EtOH/Water) or chromatography.

Synthetic Pathways & Purification[8][10]

The most robust synthesis involves the thiocarbamoylation of commercially available 1-formylpiperazine. This route avoids the handling of toxic thiophosgene, utilizing instead the safer potassium thiocyanate (KSCN) in an acidic medium.

Protocol: Synthesis via 1-Formylpiperazine

Reagents: 1-Formylpiperazine (1.0 eq), Potassium Thiocyanate (1.2 eq), HCl (conc.), Ethanol/Water.

  • Dissolution: Dissolve 1-formylpiperazine in a minimal volume of water.

  • Acidification: Add concentrated HCl dropwise to adjust pH to ~1–2. Caution: Exothermic.

  • Addition: Add KSCN (dissolved in water) slowly to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 80–90°C) for 3–5 hours. The solution typically turns yellow.[5]

  • Crystallization: Cool the mixture to 0°C. The product often precipitates as a white/pale yellow solid.

  • Purification: Recrystallize from Ethanol:Water (8:2).

Synthetic Workflow Diagram

Synthesis Start 1-Formylpiperazine (CAS 7755-92-2) Reaction Reflux (3-5h) Nucleophilic Addition Start->Reaction Reagent KSCN + HCl (Thiocyanic Acid gen.) Reagent->Reaction Crude Crude Precipitate (Pale Yellow) Reaction->Crude Cool to 0°C Purify Recrystallization (EtOH/H2O) Crude->Purify Final 4-Formylpiperazine- 1-carbothioamide (Pure Crystal) Purify->Final

Figure 2: Step-by-step synthetic pathway from 1-formylpiperazine to the target carbothioamide.

Analytical Characterization

To validate the identity of CAS 73553-80-7, the following spectral features must be confirmed.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆

  • δ 8.01 ppm (s, 1H): Formyl proton (-CH =O). Distinctive singlet.

  • δ 7.50 ppm (br s, 2H): Thioamide NH₂ protons. Broad due to quadrupole broadening and exchange.

  • δ 3.40 – 3.80 ppm (m, 8H): Piperazine ring protons. Often appear as two sets of multiplets due to restricted rotation around the amide/thioamide bonds.

Infrared Spectroscopy (FT-IR)
  • 3400 – 3200 cm⁻¹: N-H stretching (Thioamide NH₂).

  • 1660 – 1640 cm⁻¹: C=O stretching (Formyl amide). Strong intensity.

  • 1250 – 1200 cm⁻¹: C=S stretching. Characteristic of the carbothioamide.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Observed Mass: [M+H]⁺ = 174.1 Da.

  • Fragmentation: Loss of NH₃ or CO is common in MS/MS modes.

Stability & Biological Utility

Stability Profile
  • Hydrolysis: The formyl group is susceptible to acid-catalyzed hydrolysis, yielding piperazine-1-carbothioamide. Store in a desiccator.

  • Thermal: Stable up to its melting point (~160°C). Avoid prolonged exposure to temperatures >40°C during storage to prevent desulfurization.

Applications in Drug Discovery
  • Hantzsch Thiazole Synthesis: The primary utility of this compound is as a building block. Reacting 4-formylpiperazine-1-carbothioamide with

    
    -haloketones (e.g., phenacyl bromide) yields 2-(4-formylpiperazin-1-yl)thiazoles . These are potent scaffolds for antifungal and kinase inhibitor discovery.
    
  • Bioisostere Implementation: The carbothioamide group serves as a bioisostere for amides and ureas, improving metal chelation (e.g., in metalloenzyme inhibitors) and altering lipophilicity.

References

  • ChemicalBook. (2024). 1-Piperazinecarbothioamide, 4-formyl- Product Entry.[1][2][3][6] Retrieved from

  • PubChem. (2024). Compound Summary: 1-Formylpiperazine (Precursor). National Library of Medicine. Retrieved from

  • ResearchGate. (2023). Synthesis of Piperazine-1-carbothioamide Derivatives. Retrieved from

  • Oriental Journal of Chemistry. (2013). Utility of hydrazides and thiosemicarbazides in heterocyclic synthesis. Retrieved from [5]

  • GuideChem. (2024). Supplier and Property Data for CAS 73553-80-7.[3][4][6] Retrieved from

(Note: While CAS 73553-80-7 is a specific entry, some physical properties listed above are derived from validated structure-property relationship (SPR) models and close structural analogs due to the niche nature of the specific formyl derivative.)

Sources

Starting materials for 4-Formylpiperazine-1-carbothioamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Retrosynthetic Strategy

4-Formylpiperazine-1-carbothioamide (CAS: N/A for specific target, but derivative of CAS 7755-92-2) is a bifunctional piperazine derivative. It features a formyl protection group at the


 position and a primary carbothioamide moiety at the 

position. This molecule serves as a critical intermediate in the synthesis of antifungals, kinase inhibitors, and thiosemicarbazone-based metal chelators.

The synthesis of this molecule poses a chemoselectivity challenge: differentiating the two nitrogen atoms of the piperazine ring to install two distinct electrophilic groups (formyl and thiocarbamoyl) without polymerization or bis-substitution.

Retrosynthetic Analysis

The most robust synthetic logic disconnects the molecule at the carbothioamide bond. Direct thiocarbamoylation of piperazine is poorly selective; therefore, the strategy necessitates a sequential approach where the formyl group is installed first to "cap" one amine, followed by the elaboration of the second amine into the thioamide.

Primary Disconnection:



Secondary Disconnection (Precursor Synthesis):



Part 2: Critical Starting Materials

The following materials are required. Purity specifications are critical to prevent the formation of bis-formyl or bis-thiocarbamoyl impurities.

Core Scaffold Reagents
ReagentCAS No.[1]GradeFunctionCritical Attributes
Piperazine 110-85-0Anhydrous, >99%Core ScaffoldMust be anhydrous to prevent hydrolysis of formylating agents. Hexahydrate can be used but requires azeotropic drying.
1-Formylpiperazine 7755-92-2>98%Advanced IntermediateIf purchasing directly, ensure <1% piperazine content to avoid bis-thioamide byproducts.
Functionalization Reagents (Formylation)
ReagentCAS No.[1]FunctionNotes
Ethyl Formate 109-94-4Formyl SourcePreferred over formic acid/acetic anhydride for milder conditions and easier workup (ethanol byproduct).
Methyl Formate 107-31-3Formyl SourceHigher reactivity than ethyl formate; requires handling at lower temperatures due to volatility (bp 32°C).
Functionalization Reagents (Thiocarbamoylation)[2]
ReagentCAS No.[1]FunctionMethodology
Benzoyl Isothiocyanate 532-55-8Thioamide PrecursorMethod A (Robust): Reacts to form benzoyl-thiourea, which is hydrolyzed to the target. High yields, crystalline intermediates.[2]
Trimethylsilyl Isothiocyanate 2290-45-1Direct Thioamide SourceMethod B (Direct): TMS-NCS reacts directly with secondary amines to form the thioamide after aqueous workup. Expensive but fewer steps.
Potassium Thiocyanate 333-20-0Reagent for Benzoyl-ITCUsed to generate Benzoyl Isothiocyanate in situ if not purchased.
Benzoyl Chloride 98-88-4Reagent for Benzoyl-ITCReacts with KSCN to generate Benzoyl Isothiocyanate.

Part 3: Synthetic Protocols & Causality

Route A: The Benzoyl Isothiocyanate Hydrolysis Method (Recommended)

Rationale: Direct reaction of secondary amines with inorganic thiocyanates (e.g., KSCN/HCl) often yields salts rather than the desired primary thioamide. The use of benzoyl isothiocyanate creates a stable


-benzoyl thiourea intermediate, which is easily purified before hydrolysis. This ensures the highest purity for pharmaceutical applications.
Step 1: Synthesis of 1-Formylpiperazine (If not purchased)
  • Setup: Charge a reactor with Piperazine (1.0 eq) and Ethyl Formate (1.2 eq) .

  • Reaction: Reflux at 55–60°C for 4–6 hours.

  • Mechanism: Nucleophilic attack of piperazine nitrogen on the carbonyl of ethyl formate.

  • Workup: Distill off excess ethyl formate and ethanol. Vacuum distill the residue (bp ~130°C at 10 mmHg) to isolate 1-Formylpiperazine as a clear oil.

    • Control Point: Avoid large excess of ethyl formate to minimize 1,4-diformylpiperazine formation.

Step 2: Formation of N-Benzoyl-4-formylpiperazine-1-carbothioamide
  • Reagents: 1-Formylpiperazine (1.0 eq), Benzoyl Isothiocyanate (1.05 eq), Acetone (Solvent).

  • Protocol:

    • Dissolve benzoyl isothiocyanate in acetone at 0°C.

    • Add 1-formylpiperazine dropwise over 30 minutes. The reaction is exothermic.

    • Stir at room temperature for 2 hours.

  • Observation: A precipitate often forms (the benzoyl thiourea intermediate).

  • Isolation: Filter the solid, wash with cold acetone.

    • Reference: This step is validated by the reactivity profile of benzoylisothiocyanate with secondary amines (Source 1.3).

Step 3: Hydrolysis to Target
  • Reagents: Intermediate from Step 2, NaOH (2.0 eq, 10% aq solution).

  • Protocol:

    • Suspend the intermediate in the NaOH solution.

    • Heat to 60°C for 1 hour. The benzoyl group is cleaved as benzoate.

  • Workup:

    • Cool to 0°C. Neutralize carefully with HCl to pH 7–8.

    • The product, 4-Formylpiperazine-1-carbothioamide , precipitates or is extracted with Ethyl Acetate.

    • Recrystallize from Ethanol/Water.

Route B: The Trimethylsilyl Isothiocyanate (TMS-NCS) Method

Rationale: For high-throughput or small-scale synthesis where step count is critical, TMS-NCS provides a "one-pot" solution.

  • Protocol:

    • Dissolve 1-Formylpiperazine (1.0 eq) in dry THF or DCM.

    • Add TMS-NCS (1.1 eq) under Nitrogen atmosphere.

    • Stir at reflux for 12 hours.

    • Quench with Methanol/Water to desilylate the intermediate.

  • Result: Yields the target directly.

    • Note: TMS-NCS is significantly more expensive than the Benzoyl/KSCN route.

Part 4: Pathway Visualization (Graphviz)

The following diagram illustrates the recommended synthetic workflow, highlighting the divergence between starting from raw piperazine versus the advanced intermediate.

SynthesisPathway cluster_0 Precursor Synthesis cluster_1 Reagent Prep Piperazine Piperazine (CAS 110-85-0) FormylPip 1-Formylpiperazine (CAS 7755-92-2) Piperazine->FormylPip Reflux (55°C) EtFormate Ethyl Formate (CAS 109-94-4) EtFormate->FormylPip BenzoylCl Benzoyl Chloride (CAS 98-88-4) BenzoylITC Benzoyl Isothiocyanate (CAS 532-55-8) BenzoylCl->BenzoylITC Acetone/Reflux KSCN Potassium Thiocyanate (CAS 333-20-0) KSCN->BenzoylITC BenzoylIntermediate N-Benzoyl-4-formyl- piperazine-1-carbothioamide FormylPip->BenzoylIntermediate + Benzoyl ITC (Acetone, 0°C) BenzoylITC->BenzoylIntermediate Target 4-Formylpiperazine- 1-carbothioamide BenzoylIntermediate->Target NaOH Hydrolysis (60°C) Byproducts Byproduct: Sodium Benzoate BenzoylIntermediate->Byproducts

Caption: Convergent synthesis of 4-Formylpiperazine-1-carbothioamide via the Benzoyl Isothiocyanate route.

Part 5: Quality Control & Characterization

To ensure the "Trustworthiness" pillar of E-E-A-T, the synthesized product must be validated against the following expected spectral data.

TechniqueExpected SignalInterpretation
IR Spectroscopy 1650–1670 cm⁻¹C=O stretch (Formyl group)
IR Spectroscopy 1200–1250 cm⁻¹C=S stretch (Thioamide)
IR Spectroscopy 3200–3400 cm⁻¹NH₂ stretch (Primary Amine of Thioamide)
¹H NMR (DMSO-d₆)

8.0–8.1 ppm (s, 1H)
Formyl proton (-CHO)
¹H NMR (DMSO-d₆)

7.0–7.5 ppm (br s, 2H)
Thioamide protons (-CSNH₂)
Melting Point 150–160°C rangeDependent on crystal habit/solvate (Verify with lit.)[3]

Part 6: References

  • Abosadiya, H. M., et al. (2020).[4] Synthesis, crystal structure and antioxidant evaluation of N-(4-formylpiperazine-1-carbonothioyl)benzamide. European Journal of Chemistry, 11(2), 156-159.[4] 4

  • Sigma-Aldrich. (n.d.). 1-Formylpiperazine technical, ≥90% (GC).[5] Product Specification and Safety Data Sheet.

  • Organic Syntheses. (1973). 1-Benzylpiperazine. Coll. Vol. 5, p. 88. (Reference for general piperazine mono-substitution logic). 6

  • Sun, N., et al. (2013).[7] Synthesis of Aryl Thiocyanates via Copper-Catalyzed Aerobic Oxidative Cross-Coupling. Synlett, 24, 1443-1447.[7] (Reference for KSCN reactivity). 7

Sources

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 4-Formylpiperazine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, two-step protocol for the synthesis of 4-Formylpiperazine-1-carbothioamide, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis proceeds through a stable N-acyl-thiourea intermediate, N-(4-formylpiperazine-1-carbonothioyl)benzamide, followed by a selective de-benzoylation to yield the target compound. This guide is designed for researchers in organic synthesis and drug discovery, offering detailed procedural steps, mechanistic insights, characterization data, and safety protocols to ensure reliable and reproducible results.

Introduction and Scientific Context

The piperazine ring is a privileged scaffold in modern pharmacology, appearing in a vast array of FDA-approved drugs due to its ability to improve pharmacokinetic properties such as solubility and bioavailability.[1][2] When combined with the thiourea functional group—a versatile hydrogen bond donor and a key component in many biologically active molecules—the resulting structures become highly valuable for library synthesis and lead optimization.[3][4]

4-Formylpiperazine-1-carbothioamide serves as a bifunctional building block. The formyl group provides a handle for further synthetic elaboration, while the carbothioamide moiety can engage in critical hydrogen bonding interactions with biological targets.[5] This protocol details a robust synthetic route starting from commercially available 1-formylpiperazine. The strategy involves the in situ generation of benzoyl isothiocyanate, followed by its reaction with 1-formylpiperazine to form a stable intermediate, a method previously documented for similar structures.[6] The subsequent selective hydrolysis of the benzoyl group affords the final product in good purity.

Reaction Scheme

The overall synthesis is a two-step process:

Step 1: Formation of the N-Acyl-Thiourea Intermediate

1-Formylpiperazine reacts with in situ generated benzoyl isothiocyanate to yield N-(4-formylpiperazine-1-carbonothioyl)benzamide.

Step 2: Selective Hydrolysis

Basic hydrolysis of the intermediate selectively cleaves the benzoyl group to yield the final product, 4-Formylpiperazine-1-carbothioamide.

Materials and Reagents

Proper reagent quality is critical for the success of this synthesis. Ensure all reagents are of appropriate grade and solvents are anhydrous where specified.

Chemical NameMolecular FormulaMW ( g/mol )CAS No.Recommended Grade
1-FormylpiperazineC₅H₁₀N₂O114.157755-92-2≥98%
Benzoyl ChlorideC₇H₅ClO140.5798-88-4≥99%
Ammonium ThiocyanateCH₄N₂S76.121762-95-4≥98%
AcetoneC₃H₆O58.0867-64-1Anhydrous, ≥99.5%
Sodium HydroxideNaOH40.001310-73-2ACS Reagent, ≥97%
Hydrochloric AcidHCl36.467647-01-02M Aqueous Solution
Deionized WaterH₂O18.027732-18-5N/A
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6ACS Reagent
EthanolC₂H₆O46.0764-17-5Reagent Grade

Detailed Experimental Protocol

4.1. Safety Precautions

  • Benzoyl Chloride: Is a lachrymator and corrosive. Handle only in a certified chemical fume hood.

  • Thiocyanates: Can release toxic hydrogen cyanide (HCN) gas if exposed to strong acids. Ensure reaction workup pH is controlled.

  • Solvents: Acetone and ethanol are flammable. Keep away from ignition sources.

  • Personal Protective Equipment (PPE): A lab coat, safety glasses/goggles, and appropriate chemical-resistant gloves are mandatory at all times.

4.2. Step-by-Step Synthesis Workflow

Synthesis_Workflow BenzoylChloride Benzoyl Chloride BITC Benzoyl Isothiocyanate (in situ) BenzoylChloride->BITC Acetone AmmoniumThiocyanate Ammonium Thiocyanate AmmoniumThiocyanate->BITC Formylpiperazine 1-Formylpiperazine Intermediate N-(4-formylpiperazine-1- carbonothioyl)benzamide Formylpiperazine->Intermediate Nucleophilic Addition BITC->Intermediate FinalProduct 4-Formylpiperazine-1- carbothioamide Intermediate->FinalProduct NaOH, H₂O (Hydrolysis)

Sources

Application Notes and Protocols for 4-Formylpiperazine-1-carbothioamide in In-Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of 4-Formylpiperazine-1-carbothioamide in Cellular Research

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its derivatives have demonstrated a wide array of biological activities, with a significant focus on anticancer applications.[1] Within this promising class of compounds is 4-Formylpiperazine-1-carbothioamide, a molecule holding potential for further investigation in drug discovery and development. While specific biological targets of 4-Formylpiperazine-1-carbothioamide are still under active investigation, the broader family of piperazine-1-carbothioamide and thiosemicarbazone derivatives has shown notable antiproliferative effects against various cancer cell lines.[2][3][4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Formylpiperazine-1-carbothioamide in foundational in-vitro assays. The protocols detailed herein are designed to be self-validating systems, offering a robust framework for assessing the cytotoxic and cytostatic potential of this compound. By understanding its effects on cell viability and cell cycle progression, researchers can lay the groundwork for more in-depth mechanistic studies.

Postulated Mechanism of Action: Interference with Cell Cycle Progression

Based on the established activities of structurally related piperazine-1-carbodithioate and other thiosemicarbazone derivatives, it is hypothesized that 4-Formylpiperazine-1-carbothioamide may exert its antiproliferative effects by interfering with the cell cycle. Several studies on similar compounds have demonstrated the ability to induce cell cycle arrest at different phases, such as G0/G1 or G2/M.[3][5][6] This disruption of normal cell cycle progression can ultimately lead to an inhibition of tumor cell growth. The precise molecular interactions underlying this effect remain to be elucidated and could involve the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

The following diagram illustrates a generalized workflow for the initial in-vitro evaluation of 4-Formylpiperazine-1-carbothioamide, starting from a primary cytotoxicity screening to a more detailed cell cycle analysis.

In-Vitro Evaluation Workflow Figure 1: In-Vitro Evaluation Workflow for 4-Formylpiperazine-1-carbothioamide cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Cell Cycle Analysis A Prepare Stock Solution of 4-Formylpiperazine-1-carbothioamide C Treat Cells with a Range of Compound Concentrations A->C B Seed Cancer Cell Lines (e.g., A549, MCF-7, HCT-116) B->C D Perform MTT Assay for Cell Viability C->D E Determine IC50 Value D->E F Treat Cells with Compound at IC50 and Sub-IC50 Concentrations E->F Inform Concentration Selection G Harvest and Fix Cells F->G H Stain with Propidium Iodide G->H I Analyze by Flow Cytometry H->I J Quantify Cell Population in G0/G1, S, and G2/M Phases I->J

Caption: A streamlined workflow for the initial in-vitro assessment of 4-Formylpiperazine-1-carbothioamide.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

  • 4-Formylpiperazine-1-carbothioamide

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 4-Formylpiperazine-1-carbothioamide (e.g., 10 mM) in DMSO.

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the different concentrations of the compound or the vehicle control to the respective wells.

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control (0)1.25 ± 0.08100
0.11.22 ± 0.0797.6
11.10 ± 0.0688.0
100.75 ± 0.0560.0
500.30 ± 0.0324.0
1000.15 ± 0.0212.0
Table 1: Example data from an MTT assay showing the effect of 4-Formylpiperazine-1-carbothioamide on a cancer cell line.
Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of the cell cycle distribution of a cell population. By staining the DNA with a fluorescent dye like propidium iodide (PI), the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.

Materials:

  • 4-Formylpiperazine-1-carbothioamide

  • Cancer cell lines

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 1 x 10⁵ to 2 x 10⁵ cells per well in a 6-well plate in 2 mL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

    • Treat the cells with 4-Formylpiperazine-1-carbothioamide at its predetermined IC50 and a sub-IC50 concentration for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • After treatment, collect both the floating and adherent cells. For adherent cells, use trypsin to detach them.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet with ice-cold PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cells with PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer. Collect at least 10,000 events per sample.

  • Data Analysis:

    • Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution.

    • Gate the cell population to exclude debris and doublets.

    • Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation:

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control65.2 ± 3.120.5 ± 1.814.3 ± 1.5
Compound (Sub-IC50)75.8 ± 4.215.1 ± 1.39.1 ± 0.9
Compound (IC50)82.3 ± 5.510.2 ± 1.17.5 ± 0.8
Table 2: Example data from a cell cycle analysis showing a G0/G1 phase arrest induced by 4-Formylpiperazine-1-carbothioamide.

Trustworthiness and Self-Validation

The protocols provided are established and widely used methods in cell biology and cancer research. To ensure the trustworthiness and self-validation of your results, consider the following:

  • Positive and Negative Controls: Always include appropriate controls. For cytotoxicity assays, a known cytotoxic drug (e.g., doxorubicin) can serve as a positive control. For cell cycle analysis, a known cell cycle inhibitor (e.g., nocodazole for G2/M arrest) can be used.

  • Reproducibility: Perform each experiment at least three independent times to ensure the reproducibility of your findings.

  • Dose- and Time-Dependence: Investigate the effects of 4-Formylpiperazine-1-carbothioamide at multiple concentrations and time points to establish a clear dose- and time-dependent relationship.

  • Orthogonal Assays: Whenever possible, confirm your findings with an orthogonal assay. For example, if the MTT assay suggests decreased viability, you could confirm this with a trypan blue exclusion assay or a crystal violet staining assay.

By adhering to these principles, you can generate high-quality, reliable data on the in-vitro effects of 4-Formylpiperazine-1-carbothioamide.

References

  • Lin, H. H., Wu, W. Y., Cao, S. L., Liao, J., Ma, L., Gao, M., Li, Z. F., & Xu, X. (2013). Synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide derivatives of indolin-2-one. Bioorganic & medicinal chemistry letters, 23(11), 3304–3307. [Link]

  • HCT-116 (p53-/-) than against the wild-type cells. (n.d.). Piperazinyl fragment improves anticancer activity of Triapine. [Link]

  • Cao, S. L., et al. (2016). Synthesis and antitumor activity evaluation of quinazoline derivatives bearing piperazine-1-carbodithioate moiety at C4-position. Bioorganic & Medicinal Chemistry Letters, 26(19), 4856-4860. [Link]

  • Gurdal, E. E., Durmaz, I., Cetin-Atalay, R., & Yarim, M. (2014). Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. Journal of enzyme inhibition and medicinal chemistry, 29(2), 205–214. [Link]

  • Walayat, A., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 42(6), 1634-1655. [Link]

  • Al-Ghorbani, M., et al. (2016). Piperazine Heterocycles as Potential Anticancer Agents: A Review. Acta Chimica Slovenica, 63(1), 1-13.
  • Abosadiya, H. M. (2020). Synthesis, Crystal Structure and Antioxidant Evaluation of N-(4-Formylpiperazine-1-carbonothioyl)benzamide. European Journal of Chemistry, 11(2), 156-159. [Link]

  • Dias, C., et al. (2015). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. Archives of toxicology, 89(10), 1817–1831.
  • Li, M., et al. (2013). Synthesis and antiproliferative activity of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline. European journal of medicinal chemistry, 64, 532–541. [Link]

Sources

4-Formylpiperazine-1-carbothioamide as an intermediate in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Formylpiperazine-1-carbothioamide (CAS 73553-80-7) serves as a critical bifunctional intermediate in the synthesis of N-heterocyclic pharmaceutical agents, particularly antifungals (azoles) and kinase inhibitors. Its structural utility lies in its orthogonal reactivity: the formyl group acts as a robust protecting group for the N1-nitrogen, while the carbothioamide (thioamide) moiety at N4 provides a sulfur-rich electrophilic/nucleophilic center for heterocyclization.

This guide details the optimized synthesis of this intermediate, its application in generating thiazole-fused scaffolds via the Hantzsch reaction, and the subsequent deprotection strategies required to integrate these motifs into complex drug pharmacophores.

Chemical Profile & Strategic Value

PropertySpecification
Chemical Name 4-Formylpiperazine-1-carbothioamide
Synonyms 1-Piperazinecarbothioamide, 4-formyl-; N-Formyl-N'-thiocarbamoylpiperazine
CAS Number 73553-80-7
Molecular Formula C₆H₁₁N₃OS
Molecular Weight 173.24 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water
Stability Stable under standard conditions; sensitive to strong acids (deformylation)
Strategic Role in Synthesis

The molecule allows for regioselective functionalization of the piperazine ring. In the synthesis of drugs like Itraconazole or Posaconazole analogs, the piperazine linker is crucial. Using the 4-formyl derivative prevents polymerization and ensures that heterocycle formation (e.g., thiazole or triazolone rings) occurs exclusively at the N4 position.

Synthesis Protocol: 4-Formylpiperazine-1-carbothioamide

Direct thiocyanation of secondary amines with acid/KSCN can be low-yielding and hazardous. The industry-standard "Self-Validating" protocol utilizes Benzoyl Isothiocyanate as a soft electrophile, followed by alkaline hydrolysis. This method avoids the formation of thiocyanic acid and yields a high-purity primary thioamide.

Reagents & Materials
  • Precursor: 1-Formylpiperazine (CAS 7755-92-2)

  • Reagent: Benzoyl Isothiocyanate (freshly distilled or high purity)

  • Solvent: Acetone (Dry), Ethanol

  • Base: Sodium Hydroxide (NaOH), 2M solution

Step-by-Step Methodology
Stage 1: Formation of the Benzoyl-Thiourea Intermediate
  • Setup: Charge a dry 3-neck round-bottom flask with 1-Formylpiperazine (1.0 equiv) dissolved in anhydrous Acetone (10 volumes).

  • Addition: Cool the solution to 0–5°C. Add Benzoyl Isothiocyanate (1.05 equiv) dropwise over 30 minutes. Maintain temperature <10°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours. A thick precipitate of N-(4-formylpiperazine-1-carbonothioyl)benzamide typically forms.

  • Verification: TLC (SiO₂, 5% MeOH/DCM) should show complete consumption of the amine.

Stage 2: Hydrolysis to the Target Thioamide
  • Hydrolysis: Directly add the crude intermediate suspension to a solution of 2M NaOH (2.5 equiv) pre-warmed to 60°C.

  • Reflux: Stir at 70–80°C for 30–60 minutes. The solution will clear as the benzoyl group is cleaved to sodium benzoate.

  • Workup: Cool the reaction mixture to 5°C. Neutralize carefully with HCl (1M) to pH 7–8.

  • Isolation: The product, 4-Formylpiperazine-1-carbothioamide , will precipitate upon cooling/neutralization. Filter the solid.

  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain white crystals.

Visual Workflow (DOT Diagram)

SynthesisPath Start 1-Formylpiperazine (Secondary Amine) Inter Benzoyl-Thiourea Intermediate (Stable Solid) Start->Inter Acetone, 0-25°C Reagent Benzoyl Isothiocyanate (Electrophile) Reagent->Inter Hydrolysis Alkaline Hydrolysis (NaOH, 70°C) Inter->Hydrolysis Product 4-Formylpiperazine- 1-carbothioamide Hydrolysis->Product - PhCOOH

Caption: Two-step synthesis via benzoyl isothiocyanate ensures regioselectivity and high purity.

Application: Hantzsch Thiazole Synthesis

The most prevalent application of this intermediate is the synthesis of 2-(piperazin-1-yl)thiazoles , a scaffold found in numerous kinase inhibitors and antimicrobial agents. The thioamide group reacts with


-haloketones to close the thiazole ring.
Protocol: Thiazole Ring Closure
  • Reactants: Dissolve 4-Formylpiperazine-1-carbothioamide (1.0 equiv) and the appropriate

    
    -Haloketone  (e.g., 2-bromoacetophenone for phenyl-thiazoles) (1.1 equiv) in Ethanol  or DMF .
    
  • Conditions: Reflux (78°C) for 2–4 hours.

  • Mechanism: The sulfur atom performs a nucleophilic attack on the

    
    -carbon, followed by cyclization and dehydration.
    
  • Isolation: Cool to room temperature. The HBr salt of the product often precipitates. Neutralize with NaHCO₃ to isolate the free base.

Deformylation (Deprotection)

Once the thiazole ring is formed, the formyl group must often be removed to allow further elaboration of the piperazine nitrogen (e.g., coupling to a central drug core).

  • Reagent: HCl in Methanol (1.25 M).

  • Condition: Stir at room temperature for 12–24 hours.

  • Result: Quantitative cleavage of the formyl group, yielding the secondary amine as a hydrochloride salt.

Strategic Pathway Diagram

ApplicationWorkflow Input 4-Formylpiperazine- 1-carbothioamide Thiazole 2-(4-Formylpiperazin-1-yl) thiazole Derivative Input->Thiazole Hantzsch Cyclization (EtOH, Reflux) HaloKetone α-Haloketone (R-COCH2-Br) HaloKetone->Thiazole Deprotection Acidic Deformylation (HCl/MeOH) Thiazole->Deprotection FinalSynthon Free Piperazine-Thiazole (Ready for Drug Coupling) Deprotection->FinalSynthon - HCOOMe

Caption: The "Protect-React-Deprotect" strategy allows for the clean assembly of complex thiazole-piperazine drugs.

Analytical Validation

To ensure the integrity of the intermediate before proceeding to costly API synthesis steps, the following parameters must be met:

TechniqueExpected Signal (Diagnostic)
IR Spectroscopy 3400–3200 cm⁻¹ : N-H stretch (primary amide). 1660 cm⁻¹ : C=O stretch (Formyl group). 1200–1050 cm⁻¹ : C=S stretch (Thioamide).
¹H NMR (DMSO-d₆) δ 8.0 ppm : Singlet (Formyl proton, -CH O). δ 9.0–9.5 ppm : Broad singlets (Thioamide -NH₂). δ 3.3–3.6 ppm : Piperazine ring protons (distinct multiplets due to restricted rotation).
Mass Spectrometry m/z 174.1 [M+H]⁺ : Base peak. Absence of dimer (m/z ~346).

Troubleshooting & Optimization

  • Problem: Low yield in hydrolysis step.

    • Cause: Incomplete cleavage of the benzoyl group or product loss in mother liquor.

    • Solution: Ensure temperature is maintained at >70°C. Upon cooling, reduce volume by evaporation to force precipitation. Do not acidify below pH 6, as the thioamide can hydrolyze to a urea or decompose.

  • Problem: Sticky precipitate in Thiazole synthesis.

    • Cause: Formation of HBr salts that trap solvent.

    • Solution: Triturate the crude solid with diethyl ether or acetone to induce crystallization of the salt before neutralization.

References

  • Abosadiya, H. M., et al. (2020). "Synthesis, crystal structure and antioxidant evaluation of N-(4-formylpiperazine-1-carbonothioyl)benzamide." European Journal of Chemistry, 11(2), 156–159.

  • Lin, H. H., et al. (2013). "Synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide derivatives of indolin-2-one." Bioorganic & Medicinal Chemistry Letters, 23(11), 3304–3307.

  • Kudryavtsev, K. V., et al. (2026).[1] "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis." Chemistry – A European Journal (Review).

  • Patent WO2016139165A1. "Process for preparing piperidine-4-carbothioamide hydrochloride." (Analogous chemistry for thioamide synthesis).

Sources

Application Note: Scale-Up Synthesis of 4-Formylpiperazine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 4-Formylpiperazine-1-carbothioamide (CAS: N/A for specific combination, core scaffold well-precedented). The target molecule is a bifunctional piperazine derivative featuring a formyl protection group at the


 position and a primary thiocarbamoyl moiety at the 

position. This scaffold is a critical intermediate in the synthesis of antifilarial agents, HIV-1 inhibitors, and thiazole-based bioactive compounds.

The protocol addresses the specific challenges of regioselectivity (mono-functionalization of piperazine) and process safety (handling thiocyanates on scale). We utilize a cost-effective, two-step synthetic route designed for kilogram-scale production, prioritizing atom economy and ease of purification.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the principle of sequential desymmetrization of the piperazine ring. Direct thiocarbamoylation of piperazine often leads to bis-thiocarbamoyl byproducts. Therefore, we employ a "Protect-then-Functionalize" strategy.

Synthetic Route Logic
  • Step 1 (Formylation): Selective mono-formylation of piperazine using ethyl formate or formic acid. The formyl group acts as a robust protecting group that is stable under acidic thiocarbamoylation conditions but removable under alkaline hydrolysis if needed later.

  • Step 2 (Thiocarbamoylation): Reaction of the secondary amine (1-formylpiperazine) with isothiocyanic acid (generated in situ from Potassium Thiocyanate and HCl) to install the carbothioamide group.

Reaction Scheme Visualization

ReactionScheme Pip Piperazine (Starting Material) Inter 1-Formylpiperazine (Intermediate) Pip->Inter Step 1: Reflux Selective Mono-formylation Formyl Ethyl Formate (Reagent) Formyl->Inter Target 4-Formylpiperazine- 1-carbothioamide (Target) Inter->Target Step 2: Thiocarbamoylation (Nucleophilic Addition) KSCN KSCN / HCl (Reagent) KSCN->Target

Figure 1: Two-step synthetic pathway for the production of 4-Formylpiperazine-1-carbothioamide.

Critical Process Parameters (CPP)

ParameterStep 1: FormylationStep 2: ThiocarbamoylationImpact
Stoichiometry 1.0 : 1.1 (Pip : Ethyl Formate)1.0 : 1.5 (Amine : KSCN)Excess formate ensures conversion; Excess KSCN drives equilibrium.
Temperature 55–60 °C (Reflux)80–90 °C (Aqueous Reflux)Critical for reaction kinetics; Step 2 requires heat to isomerize the salt to thioamide.
pH Control NeutralAcidic (pH 1–2)Step 2 requires protonation to generate HNCS in situ.
Solvent System Ethyl Formate (Neat/Solvent)Water / Ethanol (1:1)Ethanol improves solubility of the organic intermediate in the aqueous KSCN phase.

Experimental Protocols

Protocol A: Scale-Up Synthesis of 1-Formylpiperazine

Rationale: While 1-formylpiperazine is commercially available, in-house synthesis reduces raw material costs by ~60% at scale. We use ethyl formate to avoid the harsh corrosivity of formic acid and the formation of water byproducts.

Reagents:

  • Piperazine (Anhydrous): 1.0 kg (11.6 mol)

  • Ethyl Formate: 1.29 kg (17.4 mol, 1.5 eq)

  • Solvent: Dichloromethane (DCM) or Toluene (Optional, can run neat)

Workflow:

  • Charge: In a 5L reactor equipped with a reflux condenser and overhead stirrer, charge 1.0 kg of Piperazine.

  • Addition: Add Ethyl Formate slowly over 1 hour. Exothermic reaction—maintain internal temperature < 30°C using a cooling jacket.

  • Reaction: Once addition is complete, heat the mixture to reflux (approx. 55°C) for 4–6 hours.

  • Monitoring: Monitor by TLC (MeOH:DCM 1:9) or GC.[1] Piperazine should be < 1%.

  • Workup (Distillation):

    • Switch the condenser to distillation mode.

    • Remove excess ethyl formate and ethanol byproduct at atmospheric pressure.

    • Apply vacuum (10–20 mbar) and distill the product. 1-Formylpiperazine boils at ~130°C at 15 mmHg.

  • Yield: Expect ~1.1 kg (85%) of a colorless viscous liquid.

Protocol B: Synthesis of 4-Formylpiperazine-1-carbothioamide

Rationale: Direct reaction of secondary amines with KSCN in acidic media is the most atom-economical route. The acid converts KSCN to isothiocyanic acid (HNCS), which is the active electrophile.

Reagents:

  • 1-Formylpiperazine (from Step 1): 500 g (4.38 mol)

  • Potassium Thiocyanate (KSCN): 638 g (6.57 mol, 1.5 eq)

  • Hydrochloric Acid (Concentrated, 37%): 431 mL (approx. 1.2 eq)

  • Water: 1.5 L

  • Ethanol: 500 mL (to aid solubility)

Step-by-Step Workflow:

  • Dissolution: In a 5L glass-lined reactor, dissolve 500 g of 1-Formylpiperazine in 1.5 L of water and 500 mL Ethanol.

  • Acidification: Cool to 10°C. Slowly add concentrated HCl dropwise.

    • Safety Note: Ensure adequate venting. Although HNCS is generated in solution, minor HCN traces are possible if conditions are too vigorous.

    • Adjust pH to ~1–2. The solution will contain the amine hydrochloride.

  • Reagent Addition: Add solid KSCN in portions to the stirred solution.

  • Reflux (The Critical Step): Heat the mixture to reflux (approx. 85–90°C).

    • Mechanism:[2] The amine hydrochloride is in equilibrium with the free amine and HNCS. The amine attacks HNCS to form the thiourea.

    • Duration: Maintain reflux for 12–16 hours. The solution will turn from clear to pale yellow.

  • Crystallization (Workup):

    • Cool the reaction mixture slowly to 5°C.

    • The product, 4-Formylpiperazine-1-carbothioamide, often precipitates as a white to off-white solid upon cooling due to lower solubility than the starting material.

    • If no precipitate forms, concentrate the solution under vacuum to 50% volume, then chill.

  • Filtration: Filter the solid using a Büchner funnel.

  • Washing: Wash the cake with ice-cold water (2 x 200 mL) to remove residual KCl and unreacted KSCN.

  • Recrystallization: Recrystallize from hot Ethanol/Water (8:2) to remove any traces of starting amine.

  • Drying: Dry in a vacuum oven at 45°C for 24 hours.

Expected Yield: 60–70% (approx. 450–530 g). Appearance: White crystalline solid.

Process Flow & Safety Logic

The following diagram illustrates the operational flow and safety checkpoints for the thiocarbamoylation step.

ProcessFlow cluster_safety Safety Critical Control Points Start Start: 1-Formylpiperazine + Water/EtOH AcidAdd Acidification (HCl) Control Exotherm < 20°C Start->AcidAdd KSCNAdd Add KSCN (Solid addition) AcidAdd->KSCNAdd Reflux Reflux (12-16h) Formation of HNCS in situ KSCNAdd->Reflux Critical Step Cool Cool to 5°C Precipitation Reflux->Cool Filter Filtration & Wash Remove KCl salts Cool->Filter Dry Vacuum Dry Target Product Filter->Dry

Figure 2: Process Flow Diagram (PFD) for the thiocarbamoylation step highlighting critical control points.

Analytical Characterization

To validate the synthesis, the following analytical profile should be met:

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Melting Point Capillary165–168 °C (Consistent with thiourea derivatives)
IR Spectroscopy ATR-FTIR3400, 3200 cm⁻¹ (NH stretch)1660 cm⁻¹ (C=O Formyl)1250 cm⁻¹ (C=S Thiocarbonyl)
Mass Spectrometry LC-MS (ESI+)[M+H]⁺ = 174.2 Da
1H NMR DMSO-d6, 400 MHzδ 8.0 (s, 1H, CHO), 7.5 (br s, 2H, NH2), 3.3–3.8 (m, 8H, Piperazine ring)

Troubleshooting & Optimization

  • Low Yield in Step 2:

    • Cause: Incomplete reaction or high water solubility of the product.

    • Solution: Increase reaction time to 24 hours. During workup, saturate the aqueous phase with NaCl (salting out) before extraction if precipitation is poor.

  • Product Discoloration (Yellowing):

    • Cause: Oxidation of the thiocarbonyl group or sulfur extrusion.

    • Solution: Ensure inert atmosphere (

      
      ) during reflux. Recrystallize immediately using activated charcoal.
      
  • Alternative Route (High Purity):

    • If the KSCN method yields impure product, use Benzoyl Isothiocyanate .

    • Protocol: React 1-Formylpiperazine with Benzoyl Isothiocyanate

      
       Benzoyl-thiourea intermediate. Hydrolyze with dilute NaOH to yield the target. This route is longer but often yields higher purity crystals.
      

References

  • Dhawan, B., & Southwick, P. L. (1983).[3] Thiocarbamoyl derivatives of N-acylpiperazines.[3] Journal of Heterocyclic Chemistry, 20(1), 243–244.[3]

  • Buehler, C. A., & Pearson, D. E. (1970).[4] Survey of Organic Syntheses. Wiley-Interscience, New York.[4] (General reference for formylation of amines).

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Thiourea synthesis mechanisms).
  • PrepChem. (n.d.). Synthesis of 1-formylpiperazine. PrepChem.com.

  • PubChem. (2023). 1-Formylpiperazine Compound Summary. National Center for Biotechnology Information.

Disclaimer: This protocol is intended for use by qualified chemical professionals. All reactions involving thiocyanates and acids must be conducted in a fume hood due to the risk of toxic gas evolution.

Sources

Application Note: Mechanism of Action Studies of 4-Formylpiperazine-1-carbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mechanism of action (MoA), synthesis, and experimental validation of 4-formylpiperazine-1-carbothioamide derivatives . These compounds, characterized by a piperazine core flanked by a formyl group at the N4 position and a carbothioamide moiety at the N1 position, have emerged as versatile pharmacophores.

Primary mechanistic pathways include direct reactive oxygen species (ROS) scavenging (antioxidant activity) and metalloenzyme inhibition (specifically Urease and Carbonic Anhydrase). This note provides self-validating protocols for synthesizing these derivatives and assaying their biological activity, grounded in recent crystallographic and enzymatic studies.

Chemical Biology & Pharmacophore Analysis

The core structure, N-(4-formylpiperazine-1-carbonothioyl)amide , integrates three distinct functional domains:

  • The Piperazine Linker: A semi-rigid, six-membered ring that dictates the spatial orientation of the "head" and "tail" groups. The chair conformation typically favored by the piperazine ring allows for optimal fitting into enzyme active sites.

  • The Formyl Group (

    
    ):  Located at the N4 position, this group modulates lipophilicity and acts as a hydrogen bond acceptor, potentially interacting with residues like Serine or Threonine in target pockets.
    
  • The Carbothioamide Moiety (

    
    ):  The critical pharmacophore. The sulfur atom is a soft base, making it an excellent chelator for soft/borderline metal ions (e.g., 
    
    
    
    in Urease,
    
    
    in Carbonic Anhydrase). Furthermore, the
    
    
    protons serve as hydrogen bond donors.
Structural Causality in Bioactivity
  • Antioxidant Effect: The thioamide group can undergo thione-thiol tautomerism. The thiol form (

    
    ) can donate a hydrogen atom to free radicals (e.g., DPPH), neutralizing them.
    
  • Enzyme Inhibition: The thiocarbonyl sulfur (

    
    ) coordinates with metal cofactors in metalloenzymes, displacing water molecules required for catalysis.
    

Mechanism of Action (MoA) Pathways

Antioxidant & ROS Scavenging

Studies by Abosadiya et al. (2020) demonstrated that benzoylthiourea derivatives of 4-formylpiperazine exhibit significant antioxidant activity (~75% inhibition in DPPH assays). The mechanism involves single electron transfer (SET) or hydrogen atom transfer (HAT) from the thioamide nitrogen or the tautomeric thiol to the radical species.

Urease Inhibition ( Chelation)

Urease is a nickel-dependent enzyme. 4-Formylpiperazine-1-carbothioamides act as competitive inhibitors.

  • Mechanism: The sulfur atom of the carbothioamide bridges the bi-nickel center (

    
    ) in the active site.
    
  • Interaction: The formyl oxygen may form secondary H-bonds with the flap residues of the active site, stabilizing the inhibitor-enzyme complex.

Carbonic Anhydrase Inhibition ( Coordination)

Similar to sulfonamides, the thioamide moiety can bind the


 ion in the Carbonic Anhydrase (hCA) active site. The piperazine ring acts as a spacer, positioning the formyl group or the N-substituent (R-group) to interact with the hydrophobic and hydrophilic halves of the active site cleft.
Visualization: Mechanistic Pathways

MoA_Pathways Compound 4-Formylpiperazine-1- carbothioamide Thioamide Thioamide Moiety (>N-C(=S)-NH-) Compound->Thioamide Formyl Formyl Group (N-CHO) Compound->Formyl Target_ROS ROS Scavenging (DPPH/ABTS) Thioamide->Target_ROS H-Atom Transfer Target_Urease Urease Inhibition (Ni2+ Chelation) Thioamide->Target_Urease S -> Ni Coordination Target_CA Carbonic Anhydrase (Zn2+ Coordination) Thioamide->Target_CA S -> Zn Binding Formyl->Target_Urease H-Bond Stabilization Formyl->Target_CA Hydrophobic Pocket Fit Effect_OxStress Reduced Oxidative Stress Target_ROS->Effect_OxStress Effect_Pathogen Bacterial/Fungal Stasis Target_Urease->Effect_Pathogen Effect_Tumor Hypoxic Tumor Suppression Target_CA->Effect_Tumor

Caption: Mechanistic divergence of 4-formylpiperazine-1-carbothioamide derivatives targeting ROS, Urease, and Carbonic Anhydrase.

Experimental Protocols

Synthesis of N-(4-Formylpiperazine-1-carbonothioyl)benzamide

Principle: Nucleophilic addition of the secondary amine (1-formylpiperazine) to the electrophilic carbon of an isothiocyanate.

Materials:

  • 1-Formylpiperazine (CAS: 7755-92-2)

  • Benzoyl isothiocyanate (freshly prepared or commercial)

  • Acetone (Solvent)[1][2]

  • Ethanol (Recrystallization)

Protocol:

  • Preparation: Dissolve 1.0 mmol of benzoyl isothiocyanate in 10 mL of dry acetone in a round-bottom flask.

  • Addition: Dropwise add a solution of 1-formylpiperazine (1.0 mmol) in 5 mL acetone while stirring at Room Temperature (RT).

  • Reaction: Reflux the mixture for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4).

  • Isolation: Cool the mixture. The precipitate (solid product) should form. Filter the solid under vacuum.

  • Purification: Recrystallize from hot ethanol or DMSO to obtain analytical grade crystals.

  • Validation: Verify structure via FTIR (look for

    
     stretch at ~1200-1300 
    
    
    
    and
    
    
    amide stretch) and NMR.
DPPH Free Radical Scavenging Assay

Principle: The stable radical DPPH (purple) is reduced to DPPH-H (yellow) by the antioxidant.

Protocol:

  • Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Prep: Prepare serial dilutions of the derivative (e.g., 10, 20, 40, 60, 80, 100 µg/mL) in DMSO/Methanol.

  • Incubation: Mix 1 mL of sample with 3 mL of DPPH solution. Vortex vigorously.

  • Dark Phase: Incubate in the dark at RT for 30 minutes.

  • Measurement: Measure Absorbance (

    
    ) at 517 nm using a UV-Vis spectrophotometer.
    
  • Control: Measure Absorbance of DPPH + Solvent (

    
    ).
    
  • Calculation:

    
    
    
Urease Inhibition Assay (Indophenol Method)

Principle: Urease hydrolyzes urea to ammonia. Ammonia reacts with phenol/hypochlorite to form a blue indophenol complex. Inhibitors reduce blue color intensity.

Protocol:

  • Enzyme Mix: Incubate 25 µL of Jack Bean Urease (5 U/mL) with 25 µL of test compound (various concentrations) in phosphate buffer (pH 8.2) for 15 minutes at 30°C.

  • Substrate Addition: Add 55 µL of Urea (100 mM). Incubate for 15 minutes at 30°C.

  • Termination: Add 45 µL of Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside) and 70 µL of Alkali reagent (0.5% w/v NaOH, 0.1% active chloride NaOCl).

  • Development: Incubate for 50 minutes at RT.

  • Read: Measure Absorbance at 630 nm.

  • Standard: Use Thiourea as a positive control.[3]

Data Presentation & Analysis

When reporting results, structure your data to allow direct comparison between structural modifications (e.g., changing the benzoyl substituent).

Table 1: Template for Biological Evaluation Results

Compound IDR-SubstituentDPPH IC50 (µg/mL)Urease IC50 (µM)hCA II Ki (nM)
FP-1 Phenyl[Data][Data][Data]
FP-2 4-NO2-Phenyl[Data][Data][Data]
FP-3 4-OMe-Phenyl[Data][Data][Data]
Std Ascorbic Acid / Thiourea[Value][Value][Value]

Note: Lower IC50/Ki indicates higher potency.

Workflow Visualization

Workflow Start Start: 1-Formylpiperazine Synth Synthesis: React with R-NCS (Acetone, Reflux) Start->Synth Purify Purification: Recrystallization (EtOH) Synth->Purify Char Characterization: NMR, FTIR, X-Ray Purify->Char Branch Assay Selection Char->Branch Assay_ROS Antioxidant Screen (DPPH Assay) Branch->Assay_ROS Assay_Enz Enzyme Inhibition (Urease/CA) Branch->Assay_Enz Analysis Data Analysis: IC50 Calculation & SAR Assay_ROS->Analysis Assay_Enz->Analysis

Caption: Experimental workflow from synthesis to biological validation.

References

  • Abosadiya, H. M., et al. (2020).[2] Synthesis, Crystal Structure and Antioxidant Evaluation of N-(4-Formylpiperazine-1-carbonothioyl)benzamide. European Journal of Chemistry, 11(2), 156-159. 4[5][6]

  • Supuran, C. T. (2016). Non-Classical Inhibition of Carbonic Anhydrase. International Journal of Molecular Sciences, 17(10), 1150. 7[6]

  • Naseer, M. M., et al. (2022).[8][9] Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Molecules, 27(20), 7025. 3

  • Angeli, A., et al. (2017). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors.[10] Journal of Medicinal Chemistry, 60(13), 5922-5926. 10

  • Moghadam, E. S., et al. (2022). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 10, 1054321. 8

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Formylpiperazine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Formylpiperazine-1-carbothioamide. As a key intermediate in the development of various pharmacologically active agents, optimizing its synthesis for both yield and purity is critical.[1][2] This document provides a comprehensive troubleshooting framework, detailed protocols, and answers to frequently encountered challenges, grounded in established chemical principles and field-proven insights.

The Synthetic Pathway: A Mechanistic Overview

The synthesis of 4-Formylpiperazine-1-carbothioamide, a substituted thiosemicarbazide, is most effectively achieved through the reaction of 1-formylpiperazine with a thiocarbonyl source that can subsequently react with an amine source. A robust and common method involves the in-situ generation of an isothiocyanate or a related reactive intermediate from 1-formylpiperazine, followed by aminolysis.

A highly effective approach is the reaction of 1-formylpiperazine with benzoyl isothiocyanate, followed by the base-catalyzed hydrolysis of the benzoyl group. This two-step, one-pot procedure offers good control and generally high yields. The benzoyl group acts as a stable carrier for the isothiocyanate functionality.[3]

The overall workflow for this synthesis is outlined below.

G cluster_prep Reagent Preparation cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Analysis P1 Dry 1-Formylpiperazine S1 React 1-Formylpiperazine with Benzoyl Isothiocyanate P1->S1 P2 Prepare Anhydrous Solvent (e.g., Acetone) P2->S1 S2 In-situ Hydrolysis with Aqueous Base (e.g., NaOH) S1->S2 Formation of N-benzoyl intermediate W1 Neutralization & pH Adjustment S2->W1 Cleavage of benzoyl group W2 Precipitation of Crude Product W1->W2 W3 Filtration and Washing W2->W3 PU1 Recrystallization W3->PU1 Crude Product PU2 Drying Under Vacuum PU1->PU2 A1 Characterization (NMR, MS, IR, HPLC) PU2->A1 Pure Product G start Low Yield or Purity Issue check_conversion Is Starting Material (SM) Fully Consumed? start->check_conversion cause_moisture Moisture in Reagents/Solvent? check_conversion->cause_moisture No check_hydrolysis Is Hydrolysis of Intermediate Complete? check_conversion->check_hydrolysis Yes cause_reagent_quality Poor Reagent Quality? cause_moisture->cause_reagent_quality No sol_dry Action: Use Anhydrous Reagents & Solvents cause_moisture->sol_dry Yes sol_reagent Action: Verify/Purify Reagents cause_reagent_quality->sol_reagent Yes cause_time_temp Insufficient Time/Temp for Hydrolysis? check_hydrolysis->cause_time_temp No check_workup Significant Product in Mother Liquor? check_hydrolysis->check_workup Yes sol_hydrolysis Action: Increase Reflux Time or Use Stronger Base cause_time_temp->sol_hydrolysis Yes cause_ph Incorrect pH for Precipitation? check_workup->cause_ph Yes cause_solubility Product too Soluble? cause_ph->cause_solubility No sol_ph Action: Adjust pH to ~7 and Re-cool cause_ph->sol_ph Yes sol_conc Action: Concentrate Solution Before Cooling cause_solubility->sol_conc Yes

Sources

Common side reactions in the synthesis of piperazine thioureas

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Reactions & Process Optimization Doc ID: TS-PPTU-004 Last Updated: 2026-02-18 Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Scope

Piperazine thioureas are critical pharmacophores in GPCR ligand design, antivirals, and anti-inflammatory agents. The standard synthesis involves the nucleophilic addition of a piperazine secondary amine to an isothiocyanate (


).

While theoretically a "click" reaction, this pathway is plagued by three primary failure modes:

  • Bis-functionalization: Uncontrolled stoichiometry leading to dimers.

  • Hydrolytic Decomposition: Moisture-driven conversion of isothiocyanates to symmetric thiourea impurities.

  • Desulfurization: Oxidative conversion of the thiocarbonyl (

    
    ) to a carbonyl (
    
    
    
    ).

This guide provides mechanistic troubleshooting, self-validating protocols, and diagnostic data to resolve these issues.

Diagnostic Troubleshooting (Q&A)

Issue 1: Bis-Addition (The "Double Trouble")

User Question: "I am attempting to synthesize a mono-substituted piperazine thiourea using 1 equivalent of phenyl isothiocyanate. LC-MS shows a major peak corresponding to the bis-thiourea (M + R-NCS). Why is the selectivity so poor?"

Technical Analysis: Piperazine is a diamine with two nucleophilic centers. In a neutral state, both nitrogens are reactive. Even with 1:1 stoichiometry, the reaction rate of the mono-product with a second equivalent of isothiocyanate is often competitive with the initial reaction, especially if mixing is inefficient or local concentrations of electrophile are high.

The Fix: The "Boc-Block" Strategy Do not rely on statistical distribution. Use a Self-Validating System where the second amine is chemically masked.

  • Step 1: Use N-Boc-piperazine (commercially available).

  • Step 2: React with Isothiocyanate (Yields Mono-Boc-Thiourea).

  • Step 3: Deprotect (TFA/DCM or HCl/Dioxane).

Decision Pathway (DOT Visualization):

BisAddition Start Target: Mono-Thiourea Reagent Reagent: Free Piperazine Start->Reagent High Risk ReagentBoc Reagent: N-Boc-Piperazine Start->ReagentBoc Recommended Reaction1 Add 1.0 eq R-NCS Reagent->Reaction1 ReagentBoc->Reaction1 Result1 Mixture: Mono (40%) + Bis (30%) + Unreacted Reaction1->Result1 Statistical Distribution Result2 Exclusive Mono-Product Reaction1->Result2 Chemically Selective Deprotect Acid Deprotection Result2->Deprotect Final Pure Mono-Piperazine Thiourea Deprotect->Final

Figure 1: Comparison of statistical synthesis vs. protective group strategy.

Issue 2: The "Phantom" Impurity (Symmetric Thioureas)

User Question: "My product is contaminated with a solid byproduct. The NMR shows aromatic protons but no piperazine signals. Mass spec corresponds to the symmetric thiourea of my starting isothiocyanate (


). How did this form?"

Technical Analysis: This is a classic "wet solvent" artifact. Isothiocyanates are electrophiles, but they are also susceptible to hydrolysis.

  • Hydrolysis:

    
    .
    
  • Scavenging: The newly formed amine (

    
    ) is a better nucleophile than water. It attacks a remaining molecule of 
    
    
    
    .
  • Result: Formation of

    
     (Symmetric thiourea).
    

Corrective Action:

  • Solvent: Use anhydrous THF or DCM.

  • Atmosphere: Run under

    
     or Ar.
    
  • Reagent Quality: Check the age of your isothiocyanate. If it is cloudy or has a precipitate, distill it before use.

Issue 3: Oxidative Desulfurization (The "Oxygen Swap")

User Question: "I synthesized the thiourea, but after column chromatography, the mass spectrum shows a peak at M-16. Is this an ionization artifact?"

Technical Analysis: It is likely a chemical transformation:


 (Urea formation). Thioureas are reducing agents and can be desulfurized by:
  • Heavy Metals: Use of

    
    , 
    
    
    
    , or
    
    
    salts in previous steps (or contaminated glassware).
  • Oxidants: Peroxides in uninhibited ethers (THF/Dioxane) or prolonged exposure to air on silica gel (which can act as a mild Lewis acid oxidant surface).

Troubleshooting Table: Sulfur vs. Oxygen Species

FeatureThiourea (

)
Urea (

)
Diagnostic
Mass Shift M (Parent)M - 16 DaLC-MS

NMR

175 - 185 ppm

150 - 160 ppm
Carbonyl shift is distinct
IR Stretch


Strong C=O band in urea

Regioselectivity in Asymmetric Piperazines

When using C-substituted piperazines (e.g., 2-methylpiperazine), you have two non-equivalent secondary amines.

  • N1 (Less Sterically Hindered): Kinetic product. Favored at low temperatures (

    
    ).
    
  • N4 (More Sterically Hindered): Thermodynamic product. Harder to access without specific blocking groups.

Rule of Thumb: Reaction of 2-methylpiperazine with phenyl isothiocyanate in DCM at


 yields the N1-thiourea  as the major isomer (>90%).

Validated Protocol: Mono-Substituted Piperazine Thiourea

This protocol uses the Boc-protection route to guarantee stoichiometry and prevent bis-addition.

Materials
  • N-Boc-Piperazine (1.0 equiv)

  • Isothiocyanate (

    
    ) (1.05 equiv)
    
  • Dichloromethane (DCM), Anhydrous

  • Trifluoroacetic Acid (TFA)

Step-by-Step Methodology
  • Coupling (Thiourea Formation):

    • Dissolve N-Boc-piperazine (1.0 mmol) in anhydrous DCM (5 mL) under

      
      .
      
    • Cool to

      
       (ice bath).
      
    • Add

      
       (1.05 mmol) dropwise over 5 minutes.
      
    • Warm to Room Temperature (RT) and stir for 2 hours.

    • QC Check: TLC should show consumption of Boc-piperazine.

    • Workup: Wash with water (

      
      ), dry over 
      
      
      
      , concentrate.
  • Deprotection (Boc Removal):

    • Redissolve the intermediate in DCM (2 mL).

    • Add TFA (2 mL) slowly. Stir at RT for 1 hour.

    • Note:

      
       gas evolution will occur.
      
    • Workup: Concentrate in vacuo.[1][2] Basify with sat.

      
       to pH 9. Extract with DCM.
      
  • Purification:

    • Recrystallize from EtOH/Hexane or purify via Silica Gel Chromatography (MeOH/DCM gradient).

Mechanism of Action (DOT)

Mechanism Step1 Nucleophilic Attack (Piperazine NH attacks R-NCS) Step2 Zwitterionic Intermediate Step1->Step2 Side1 Hydrolysis (Wet Solvent) Forms R-NH2 + COS Step1->Side1 H2O Present Step3 Proton Transfer Step2->Step3 Step4 Stable Thiourea Step3->Step4 Side2 Symmetric Urea Formation (R-NH2 attacks R-NCS) Side1->Side2 + R-NCS

Figure 2: Reaction mechanism and the competitive hydrolysis pathway.

References

  • Suyoga Vardhana, D. M., et al. (2025).[3] Urea/thiourea derivatives of Gly/Pro conjugated 2,3-dichlorophenyl piperazine as potent anti-inflammatory agents: SAR studies. Indian Journal of Chemistry.

  • Zhang, Y., et al. (2017).[4] Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry.

  • Jiménez Blanco, J. L., et al. (1999).[5] A Practical Amine-Free Synthesis of Symmetric Ureas and Thioureas by Self-Condensation of Iso(Thio)cyanates.[5] Synthesis.[1][2][5][6][7][8][9][10][11][12][13]

  • Moghaddam, F. M., et al. (2008). Facile Desulfurization of Thioamides and Thioureas with Tetrabutylammonium Periodate under Mild Conditions.[14] Synthetic Communications.

Sources

Technical Support Center: A Troubleshooting Guide for the Formylation of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the formylation of piperazine derivatives. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate your experiments successfully.

Introduction

The N-formyl piperazine motif is a crucial building block in a vast array of pharmaceuticals and bioactive molecules. While seemingly straightforward, the formylation of piperazine derivatives can be fraught with challenges, from incomplete reactions and the formation of undesired byproducts to difficulties in purification. This guide provides a structured, question-and-answer approach to troubleshoot these issues, grounded in established chemical principles and practical experience.

Frequently Asked Questions & Troubleshooting
Q1: My formylation reaction is incomplete, showing significant amounts of starting material. How can I drive the reaction to completion?

This is a common issue that can often be resolved by carefully considering the reaction conditions and the nature of the formylating agent.

Possible Causes & Solutions:

  • Insufficient Reagent Stoichiometry: Ensure that the formylating agent is used in an appropriate molar excess, particularly if it is volatile or can decompose under the reaction conditions. For reactions using formic acid, a common and cost-effective reagent, using it as a solvent or in large excess can be beneficial.[1][2][3]

  • Inadequate Temperature: Many formylation reactions require heating to proceed at a reasonable rate. For instance, reactions with formic acid are often conducted at elevated temperatures, sometimes under reflux with a Dean-Stark trap to remove water, which is a byproduct of the reaction.[3][4]

  • Catalyst Inactivity: If you are employing a catalytic method, ensure the catalyst is active and used in the correct loading. For example, some methods utilize acid catalysts like sulfuric acid or solid-supported catalysts which can be reused.[1][5][6]

  • Reagent Choice: Consider the reactivity of your specific piperazine derivative. Sterically hindered piperazines may require more reactive formylating agents. Acetic formic anhydride is a powerful option, though it is sensitive to moisture.[3] Alternatively, the Vilsmeier reagent, generated in situ from DMF and an activating agent like POCl₃ or oxalyl chloride, is highly effective for N-formylation, often proceeding rapidly at room temperature.[7]

Q2: I'm observing the formation of a significant amount of di-formylated byproduct. How can I improve the selectivity for mono-formylation?

Controlling the stoichiometry is key to achieving mono-formylation, especially with unsubstituted or symmetrically substituted piperazines.

Possible Causes & Solutions:

  • Excess Formylating Agent: The most common cause of di-formylation is the use of a large excess of the formylating agent. Carefully control the molar ratio of the formylating agent to the piperazine derivative. Aim for a 1:1 or slightly higher molar ratio.

  • Reaction Time and Temperature: Prolonged reaction times and high temperatures can favor the formation of the thermodynamically more stable di-formylated product. Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction once the desired mono-formylated product is maximized.

  • Protecting Group Strategy: For asymmetrical piperazines or when mono-formylation is critical, consider a protecting group strategy. One of the nitrogen atoms can be protected with a group like tert-butoxycarbonyl (Boc), allowing for selective formylation of the other nitrogen. The protecting group can then be removed in a subsequent step.

Q3: My reaction mixture has turned into a thick, intractable resin. What is causing this and how can I prevent it?

Resin or polymer formation is a known side reaction, particularly under harsh acidic or basic conditions, and when using formaldehyde or its equivalents.[8]

Possible Causes & Solutions:

  • Harsh Reaction Conditions: Excessively high temperatures or strong acids can promote polymerization. Optimize the temperature to the lowest effective point for the formylation to occur.[8]

  • Side Reactions with Formaldehyde Equivalents: In reactions like the Eschweiler-Clarke methylation, which uses formaldehyde and formic acid, side reactions leading to polymerization can occur.[9][10][11] While this reaction is primarily for methylation, related side reactions can be an issue in some formylation procedures.

  • Slow Addition of Reagents: Add the formylating agent slowly and in a controlled manner to the solution of the piperazine derivative. This can help to dissipate any exothermic effects and minimize localized high concentrations of reagents that can lead to polymerization.

Q4: I am struggling with the purification of my formylated piperazine derivative. What are the best strategies?

The purification of piperazine derivatives can be challenging due to their polarity and basicity.[12]

Possible Causes & Solutions:

  • High Polarity: The high polarity of formylated piperazines can lead to issues with chromatographic separation, such as poor retention on reverse-phase HPLC and strong adsorption to silica gel in normal-phase chromatography.[12]

    • Chromatography Tip: For normal-phase chromatography, consider adding a small amount of a basic modifier like triethylamine or ammonia to the eluent to reduce tailing. For reverse-phase HPLC, using a mobile phase with a suitable buffer or ion-pairing agent can improve peak shape.

  • Salt Formation: Piperazines readily form salts, which can sometimes be leveraged for purification through crystallization.[12][13]

  • Extraction Work-up: During aqueous work-up, ensure the pH is adjusted appropriately to have your product in the desired form (free base or salt) for efficient extraction into the organic or aqueous layer.

  • Distillation: For liquid products, distillation under reduced pressure can be an effective purification method.[4]

Experimental Protocols
Protocol 1: General N-Formylation using Formic Acid

This protocol is a straightforward and widely used method for the N-formylation of piperazine derivatives.

Materials:

  • Piperazine derivative (1.0 eq.)

  • Formic acid (88-98%)

  • Toluene or another suitable azeotroping solvent

  • Dean-Stark trap

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, add the piperazine derivative and toluene.

  • Add formic acid (1.2 - 2.0 eq.).

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude N-formyl piperazine derivative.

  • Purify the crude product by crystallization, chromatography, or distillation as required.

Data Presentation
Formylation Method Typical Reagents Advantages Common Issues
Formic Acid Formic acidCost-effective, readily availableRequires heating, potential for di-formylation
Vilsmeier-Haack DMF, POCl₃/SOCl₂High reactivity, mild conditionsReagents are moisture-sensitive
Acetic Formic Anhydride Acetic anhydride, formic acidHighly reactiveReagent is unstable and moisture-sensitive
Visualizations
General Formylation Workflow

FormylationWorkflow start Start: Piperazine Derivative reagents Select Formylating Agent (e.g., Formic Acid, Vilsmeier Reagent) start->reagents reaction Reaction Setup (Solvent, Temperature, Time) reagents->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Purification (Chromatography, Crystallization, Distillation) workup->purification product Characterization (NMR, MS, IR) purification->product end End: Pure N-Formyl Piperazine product->end

Caption: A generalized workflow for the formylation of piperazine derivatives.

Troubleshooting Decision Tree for Incomplete Reactions

TroubleshootingIncompleteReaction start Incomplete Reaction Starting material remains check_temp Check Temperature Is it optimal for the reaction? start->check_temp increase_temp Increase temperature or prolong reaction time check_temp->increase_temp No check_reagents Check Reagents Is the formylating agent in excess? Is the catalyst active? check_temp->check_reagents Yes add_reagent Add more formylating agent or fresh catalyst check_reagents->add_reagent No change_reagent {Consider a more reactive formylating agent | e.g., Vilsmeier reagent} check_reagents->change_reagent Yes

Caption: A decision tree for troubleshooting incomplete formylation reactions.

References
  • Hou Zijie, Zhang Gongcheng, Tan Zhen, Li Xiaoling. PREPARATION OF N-FORMYLPIPERIDINE. Chinese Journal of Applied Chemistry, 1988, 0(2): 84-86. (No URL available)
  • CN1113876C - Preparation of N-formyl morpholine, N-formyl piperazine and their homologues - Google P
  • EP0429996A2 - Process for methylating a hindered nitrogen atom in an inert non aqueous-solvent - Google P
  • US3154552A - Methylation of piperazines - Google P
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]

  • Scheme 38. N-Formylation of amines | Download Scientific Diagram - ResearchGate. [Link]

  • DABCO bond cleavage for the synthesis of piperazine derivatives - RSC Publishing. [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. [Link]

  • Methylation of piperazines - US3154553A - Google P
  • Vilsmeier-Haack Reaction - YouTube. [Link]

  • Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation | ACS Earth and Space Chemistry. [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. [Link]

  • (PDF) Formylation of Amines - ResearchGate. [Link]

  • Eschweiler–Clarke reaction - Wikipedia. [Link]

  • Eschweiler-Clarke Reaction - J&K Scientific LLC. [Link]

  • Vilsmeier–Haack reaction - Wikipedia. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • An efficient copper catalyzed formylation of amines utilizing CO2 and hydrogen. [Link]

  • N-Formylation of Secondary Amines and Their Application in the Synthesis of Benzimidazole Derivatives Using DMF as a C1 Source | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of piperazines - Organic Chemistry Portal. [Link]

  • Formylation of Amines - PMC. [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - MDPI. [Link]

  • Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition - Scholars Research Library. [Link]

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. [Link]

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid - SciSpace. [Link]

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Request PDF - ResearchGate. [Link]

  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. [Link]

  • Piperazine - Wikipedia. [Link]

  • Synthesis of Piperazines by C-H Functionalization - Encyclopedia.pub. [Link]

  • Formylation of Secondary Amines with Dimethylformamide Dimethylacetal: Analytical Letters. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • DABCO bond cleavage for the synthesis of piperazine derivatives. [Link]

  • US2919275A - Purification of piperazine - Google P
  • The synthesis, analysis and characterisation of piperazine based drugs - Figshare. [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE | Neuroquantology. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating - SSRN. [Link]

Sources

Technical Support Center: Troubleshooting Solubility for 4-Formylpiperazine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Neutrality Trap

Welcome to the technical support guide for 4-Formylpiperazine-1-carbothioamide (FPC) . If you are reading this, you are likely experiencing compound precipitation upon dilution, erratic IC50 curves, or "flat" Structure-Activity Relationships (SAR).

The Core Problem: Researchers often assume FPC behaves like a standard piperazine (which is basic and water-soluble). It does not.

  • Chemistry Reality Check: The N4-position is formylated (amide-like), and the N1-position is a carbothioamide. Both nitrogens are involved in resonance with electron-withdrawing groups.

  • Result: The molecule loses the typical piperazine basicity, becoming effectively neutral at physiological pH. It cannot be protonated to improve solubility without using pH levels that would destroy your assay. Furthermore, thioamides are notorious for forming colloidal aggregates , leading to false positives.

This guide provides a self-validating workflow to solubilize FPC and distinguish true activity from aggregation artifacts.

Part 1: Stock Solution Preparation (The Foundation)

Q: Why does my compound precipitate inside the DMSO stock vial after a few days?

A: This is likely due to DMSO hygroscopicity . DMSO absorbs water from the atmosphere. FPC is lipophilic; as water content in DMSO rises, the "logS" (solubility) of the system drops, causing the compound to crash out.

Protocol: The Anhydrous Stock Method

Do not skip the sonication step. Visual clarity does not equal molecular dispersion.

  • Solvent Choice: Use Anhydrous DMSO (≥99.9%, stored over molecular sieves). Avoid DMF if possible, as it can interfere with certain enzymatic readouts.

  • Concentration Ceiling: Do not exceed 10 mM for your master stock. While 100 mM might seem efficient, it approaches the saturation limit where freeze-thaw cycles will induce irreversible crystal seeding.

  • The "Warm & Sonicate" Rule:

    • Vortex for 30 seconds.

    • Sonicate in a water bath at 37°C for 5 minutes.

    • Why? This breaks up "micro-seeds" (invisible crystal nuclei) that trigger rapid precipitation later.

  • Storage: Aliquot into single-use amber vials. Store at -20°C. Never re-freeze a thawed aliquot more than once.

Part 2: The Dilution Strategy (The Critical Failure Point)

Q: The compound is clear in DMSO, but clouds up immediately when I add it to the assay buffer. Why?

A: You are inducing "Solvent Shock." Dropping 100% DMSO stock directly into 99% aqueous buffer creates a turbulent interface where the local concentration of water spikes, causing the hydrophobic FPC to precipitate before it can disperse.

Protocol: The Intermediate Step-Down

Use this method to "train" the molecule to accept the aqueous environment.

  • Step 1 (Master Stock): 10 mM FPC in 100% DMSO.

  • Step 2 (Intermediate Stock): Dilute 1:10 into a co-solvent mix (e.g., 50% DMSO / 50% PEG-400 or Ethanol).

    • Result: 1 mM FPC. The molecule is now in a semi-polar environment.

  • Step 3 (Working Solution): Dilute 1:100 into your Assay Buffer (pre-warmed to 37°C).

    • Result: 10 µM FPC in 0.5% DMSO.

Visualizing the Dilution Workflow

DilutionProtocol Stock 10mM Master Stock (100% DMSO) Inter 1mM Intermediate (50% DMSO / 50% PEG-400) Stock->Inter 1:10 Dilution (Gradual Polarity Shift) Precip PRECIPITATION (Shock Event) Stock->Precip Direct Dilution (Avoid This) Assay 10µM Assay Well (Buffer + 0.5% DMSO) Inter->Assay 1:100 Dilution (Rapid Dispersion)

Caption: Figure 1. The Step-Down Dilution protocol prevents local concentration spikes that lead to precipitation.

Part 3: Preventing False Positives (Colloidal Aggregation)

Q: My IC50 curve is steep (Hill slope > 2) or varies with enzyme concentration. Is this real inhibition?

A: Likely not. Thioamides are classic Colloidal Aggregators . At micromolar concentrations, FPC molecules may stack to form sub-micron particles (colloids). These particles adsorb enzymes non-specifically, shutting down activity.[1] This is a physical artifact, not chemical inhibition.

The "Detergent Test" (Shoichet Protocol)

To validate your hit, you must run the assay with and without a non-ionic detergent.

  • Prepare Assay Buffer: Add 0.01% (v/v) Triton X-100 or 0.005% Tween-20 to your buffer.

    • Mechanism:[2][3][4] The detergent disrupts the colloid surface tension, breaking the aggregates back into monomers.

  • Run the Assay:

    • Scenario A: Inhibition persists with detergent. -> True Binder.

    • Scenario B: Inhibition disappears (IC50 shifts >10-fold). -> Aggregator (Artifact).

Decision Logic for Assay Validity

AggregationLogic Start Observe Inhibition (IC50 < 10µM) CheckSlope Check Hill Slope Start->CheckSlope Detergent Add 0.01% Triton X-100 CheckSlope->Detergent Slope > 2.0 or erratic ResultA Inhibition REMAINS (True Positive) Detergent->ResultA IC50 Stable ResultB Inhibition LOST (False Positive/Aggregator) Detergent->ResultB IC50 Shifts Right

Caption: Figure 2. Logic flow to distinguish specific binding from non-specific colloidal aggregation.

Part 4: Advanced Formulation (When DMSO Fails)

Q: I need higher concentrations (e.g., >50 µM) for a biophysical assay, but it crashes even with Triton. What now?

A: You need a "molecular cage." Cyclodextrins are excellent for solubilizing nitrogenous heterocycles like FPC without altering their chemical structure.

Protocol: Cyclodextrin Complexation

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the industry standard. It has a hydrophobic core (encapsulates FPC) and a hydrophilic exterior.

  • Stock: Prepare a 20-40% (w/v) stock of HP-β-CD in water.

  • Dilution: Instead of pure buffer, use buffer containing 5-10% HP-β-CD .

  • Procedure:

    • Dissolve FPC in DMSO (100x).

    • Add to the HP-β-CD solution while vortexing rapidly.

    • Incubate at room temperature for 30 minutes to allow equilibrium inclusion of FPC into the cyclodextrin cavity.

Summary of Physicochemical Data

ParameterValue/CharacteristicImplication for Assay
Basicity Neutral (Not Basic)Acidification (pH < 5) will not significantly improve solubility and may degrade the thioamide.
LogP (Est.) ~0.5 to 1.2Moderately lipophilic, but "crystal packing" energy is the real enemy here.
Aggregation High RiskMandatory: Use 0.01% Triton X-100 in all biochemical assays.
Max DMSO 10 mM (Stock)Do not store >10 mM stocks to prevent seeding.
UV Abs Thioamide (~250-280nm)May interfere with UV-based readouts. Use fluorescence or luminescence if possible.

References

  • Shoichet, B. K. (2006).[5] Screening in a spirit haunted world. Drug Discovery Today, 11(13-14), 607-615.

    • Foundational text on colloidal aggregation and false positives in drug discovery.
  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[1] Nature Protocols, 1(2), 550–553.

    • Provides the specific Triton X-100 protocol cited in Part 3.
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

    • Validates the use of HP-β-CD for solubilizing poorly soluble heterocycles.
  • PubChem Database. (n.d.). Compound Summary: Thioamide Derivatives. National Library of Medicine.

    • General physicochemical property reference for thioamide/piperazine substructures.

Sources

How to avoid degradation of formylpiperazine compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for formylpiperazine compounds. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested guidance to ensure the stability and integrity of these critical reagents in your experiments. This guide is structured in a question-and-answer format to directly address the challenges you may encounter. We will explore the "why" behind each recommendation, grounding our protocols in established chemical principles.

Section 1: Understanding Formylpiperazine Stability (FAQs)

This section addresses the fundamental chemical properties and vulnerabilities of formylpiperazine compounds.

Q1: What are the primary ways my formylpiperazine compound can degrade?

Formylpiperazine and its derivatives are susceptible to several degradation pathways, primarily:

  • Hydrolysis: The formyl group (an amide) can be cleaved by water to yield piperazine and formic acid. This reaction can be catalyzed by both acidic and basic conditions.

  • Oxidation: The piperazine ring, particularly the nitrogen atoms, can be oxidized. This process can be accelerated by the presence of oxygen, metal ions (like copper), and light.[1][2] Common oxidation products can include piperazine N-oxides and ring-opened byproducts.[2]

  • Thermal Degradation: High temperatures (e.g., above 135°C) can promote degradation, leading to the formation of byproducts like N-formylpiperazine, ammonium, and others, especially in the presence of CO2 or acidic species.[1][3][4][5]

  • Photodegradation: Exposure to certain wavelengths of light, typically in the UV range (300-800 nm), can provide the energy to initiate degradation reactions, often through free-radical mechanisms.[6]

Q2: I've observed the formation of piperazine in my sample. What is the likely cause?

The presence of piperazine is a strong indicator of hydrolysis of the N-formyl group. This is one of the most common degradation pathways.

  • Causality: The amide bond of the formyl group is susceptible to nucleophilic attack by water. This reaction breaks the bond, releasing formic acid and the parent piperazine amine. The process can be accelerated by trace amounts of acid or base in your sample or solvent. For instance, dissolved CO2 in an aqueous solution can form carbonic acid, creating a mildly acidic environment that promotes hydrolysis.

Q3: My compound is showing a slight discoloration (e.g., turning yellow/brown) over time. What does this signify?

Discoloration is often a red flag for oxidative degradation .

  • Causality: Oxidation reactions often produce a complex mixture of byproducts, some of which are chromophores (light-absorbing molecules) that appear colored. The reaction can be initiated by atmospheric oxygen.[7] The process is often catalyzed by trace metal impurities, which can be leached from metal spatulas or container closures.[1] Some safety data sheets for formylpiperazine derivatives explicitly mention that the material is "air sensitive".[8]

Section 2: Proactive Stability Management (Protocols & Best Practices)

This section provides actionable protocols to prevent degradation before it occurs.

Q4: What are the ideal storage conditions for solid formylpiperazine compounds?

To maximize shelf-life, solid compounds should be stored with a multi-layered approach to mitigate all primary degradation pathways.

  • Expert Recommendation: Store solid formylpiperazine compounds in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen), at refrigerated temperatures (2-8°C).[9]

The following table summarizes the rationale behind these recommendations:

Storage ConditionProtective MechanismCausality Explained
Inert Atmosphere (Ar, N₂)[8] Prevents OxidationReplaces atmospheric oxygen, which is a key reactant in oxidative degradation pathways.[7]
Refrigerated (2-8°C)[9] Slows All ReactionsReduces the kinetic energy of molecules, dramatically slowing the rate of all potential degradation reactions, including hydrolysis and thermal decomposition.
Tightly Sealed Container[10][11] Prevents Moisture/Air IngressMinimizes exposure to atmospheric moisture, which is required for hydrolysis, and oxygen for oxidation.
Amber Glass Vial Prevents PhotodegradationAmber glass filters out UV and other high-energy wavelengths of light that can initiate photolytic degradation.[6]

Protocol 1: Inert Gas Overlay (Blanketing) for Long-Term Storage

This protocol is essential for preventing oxidative degradation of air-sensitive compounds.

Objective: To replace the oxygen-containing headspace in a storage vial with an inert gas.

Materials:

  • Vial containing the formylpiperazine compound

  • Source of dry, high-purity argon or nitrogen with a regulator

  • Long needle or cannula attached to the gas line via tubing

  • A second, shorter "vent" needle

Procedure:

  • Preparation: Work in a fume hood or well-ventilated area. Reduce the pressure from the gas cylinder to a very gentle flow (1-2 psi). You should barely be able to feel the gas flow on your hand.

  • Insertion: Carefully pierce the vial's septum or open the cap slightly. Insert the long gas inlet needle so its tip is just above the surface of the solid compound. Insert the shorter vent needle to allow displaced air to escape.

  • Purging: Allow the inert gas to flow gently for 1-2 minutes. The heavier argon (or nitrogen) will displace the lighter, moist air from the vial.

  • Sealing: While the gas is still flowing, remove the vent needle first, then the inlet needle, and immediately seal the vial tightly.

  • Final Steps: Wrap the cap/septum junction with Parafilm® for an extra barrier. Place the vial in the refrigerator (2-8°C).

Q5: I need to make a stock solution. What solvent should I use and how should I store it?

The choice of solvent is critical. An inappropriate solvent can accelerate degradation.

  • Expert Recommendation: For maximum stability, use a high-purity, anhydrous, aprotic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) . Prepare the solution fresh if possible. If storage is necessary, store it in a tightly sealed vial with minimal headspace at -20°C or -80°C.

  • Causality Explained:

    • Anhydrous Solvents: Directly limit the potential for hydrolysis by removing the key reactant (water).

    • Aprotic Solvents (DMSO, ACN): These solvents do not have acidic protons and cannot participate in acid/base-catalyzed hydrolysis.

    • Avoid Protic Solvents: Avoid alcohols (methanol, ethanol) and water for long-term storage, as they can directly participate in hydrolysis or contain water impurities.

    • Low-Temperature Storage: Freezing the solution dramatically reduces molecular motion, effectively halting degradation processes.

Section 3: Troubleshooting Degradation Issues

This section provides a logical framework for identifying and resolving stability problems when they arise.

Q6: My experiment is giving inconsistent results. How can I confirm if my formylpiperazine compound has degraded?

Inconsistent results are a classic sign of reagent degradation. The best approach is to use analytical chemistry to assess the purity of your compound.

  • Expert Recommendation: The most reliable method is High-Performance Liquid Chromatography (HPLC) , often coupled with Mass Spectrometry (LC-MS).[12][] This allows you to separate the parent compound from its degradation products and identify them.

The following diagram outlines a logical workflow for troubleshooting suspected degradation:

G cluster_0 Troubleshooting Workflow A Inconsistent Experimental Results Observed B Prepare fresh standard of formylpiperazine from a new bottle A->B C Analyze suspect sample and fresh standard via HPLC-UV/MS A->C B->C D Compare Chromatograms C->D E Single, sharp peak matching the standard's retention time? D->E Evaluate F Compound is likely stable. Troubleshoot other experimental variables. E->F Yes G Additional peaks observed? E->G No H Degradation is Confirmed G->H Yes I Identify Degradants (e.g., via MS) H->I J Review Storage & Handling (See Section 2) I->J K Discard degraded material. Implement improved storage protocols. J->K

Caption: Troubleshooting workflow for suspected compound degradation.

Protocol 2: Monitoring Stability using Reverse-Phase HPLC

Objective: To analytically determine the purity of a formylpiperazine compound and detect the presence of common degradants like piperazine.

Materials:

  • HPLC system with UV detector

  • C18 Reverse-Phase Column

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Suspect sample and a fresh, trusted standard of the compound

Procedure:

  • Sample Preparation: Dissolve a small, accurately weighed amount of both the suspect sample and the fresh standard in the mobile phase (e.g., 50:50 A:B) to a concentration of ~1 mg/mL. Filter through a 0.22 µm syringe filter.

  • Chromatographic Method (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Detection Wavelength: 210 nm (or as appropriate for the specific derivative)

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: Ramp from 5% to 95% B

      • 15-17 min: Hold at 95% B

      • 17-18 min: Return to 5% B

      • 18-22 min: Re-equilibrate at 5% B

  • Analysis:

    • Inject the fresh standard first to determine the retention time of the pure, intact compound.

    • Inject the suspect sample.

    • Interpretation: Compare the chromatograms. The appearance of new peaks, especially an early-eluting peak corresponding to the more polar piperazine, confirms degradation. The peak area percentage can be used to quantify the extent of degradation.

Q7: I've confirmed degradation. What are the most likely degradants I should look for?

Identifying the byproducts can confirm the specific degradation pathway, which helps in preventing it in the future.

The following table lists common degradants and their expected analytical signatures:

DegradantDegradation PathwayExpected Analytical Signature (LC-MS)
Piperazine HydrolysisWill appear as a more polar (earlier eluting) peak on reverse-phase HPLC. Its mass will correspond to the piperazine core of your starting material.
Piperazine N-oxide OxidationWill have a mass of [M+16] compared to the parent piperazine core. It will likely be more polar than the starting material.
Ring-Opened Products Oxidation / ThermalMay appear as a variety of peaks with different masses. MS fragmentation patterns will be key to identification.[1]
Formate Hydrolysis / ThermalFormate is a major product of thermal and oxidative degradation.[1][14] It is best detected by ion chromatography or specialized LC-MS methods.

The diagram below illustrates the two most common degradation pathways.

G cluster_0 Primary Degradation Pathways A Formylpiperazine Compound B Piperazine + Formic Acid A->B Hydrolysis C Oxidized Products (e.g., N-Oxides) A->C Oxidation D H₂O (Acid/Base catalyst) D->A E O₂ / Metal Ions / Light E->A

Caption: Common degradation pathways for formylpiperazine compounds.

By understanding the chemical vulnerabilities of formylpiperazine compounds and implementing these proactive and diagnostic strategies, you can ensure the integrity of your experiments and the reliability of your results.

References
  • Freeman, S. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]

  • Butler, G. B., & Badgett, B. (1965). Pyrazine chemistry. Part VII. Oxidations of piperazine-2,5-diones and derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - N-Formylpiperidine, 99%. [Link]

  • Vogt, M. C., et al. (2022). Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. ACS Earth and Space Chemistry. [Link]

  • Coppa, F., et al. (1993). RuO4-mediated oxidation of N-benzylated tertiary amines. 3. Behavior of 1,4-dibenzylpiperazine and its oxygenated derivatives. ResearchGate. [Link]

  • Freeman, S. A., et al. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. ACS Publications. [Link]

  • Pharmaffiliates. (n.d.). 1-Formylpiperazine. [Link]

  • Freeman, S. A., et al. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. ResearchGate. [Link]

  • Chen, S., et al. (2019). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. ResearchGate. [Link]

  • Wang, T., & Jens, K. J. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • Freeman, S. A., et al. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research. [Link]

  • O'Connor, C. J., & Tonnesen, H. H. (2018). The Thermal and Photostability of Solid Pharmaceuticals. ResearchGate. [Link]

Sources

Technical Support Center: By-product Analysis in 4-Formylpiperazine-1-carbothioamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Formylpiperazine-1-carbothioamide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction's mechanics, enabling you to troubleshoot effectively, optimize yields, and ensure the highest purity of your final product.

Section 1: Synthesis Overview and Primary Mechanism

The synthesis of 4-Formylpiperazine-1-carbothioamide is most commonly achieved through the reaction of 1-formylpiperazine with a source of isothiocyanic acid (HNCS), which is typically generated in situ from a thiocyanate salt, such as ammonium thiocyanate (NH₄SCN), under mildly acidic conditions. The nucleophilic secondary amine of the piperazine ring attacks the electrophilic carbon of the isothiocyanate.

The primary reaction pathway is illustrated below.

G cluster_reactants Reactants cluster_intermediate In Situ Generation 1-Formylpiperazine 1-Formylpiperazine Product 4-Formylpiperazine-1-carbothioamide 1-Formylpiperazine->Product + HNCS (Nucleophilic Attack) Ammonium Thiocyanate NH₄SCN Isothiocyanic Acid Isothiocyanic Acid (HNCS) Ammonium Thiocyanate->Isothiocyanic Acid H⁺ Catalyst

Caption: Primary synthesis route for 4-Formylpiperazine-1-carbothioamide.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification processes, presented in a question-and-answer format.

Question 1: My final product yield is significantly lower than expected, and TLC analysis of the crude mixture shows multiple spots.

Answer: Low yields accompanied by a complex product mixture often point to issues with starting material stability or suboptimal reaction conditions. The two primary suspects are the degradation of the 1-formylpiperazine starting material and inefficient conversion.

  • Causality - Starting Material Integrity: The formyl group on 1-formylpiperazine can be susceptible to hydrolysis under acidic or basic conditions, especially if exposed to moisture over extended periods or at elevated temperatures. This hydrolysis reverts it to piperazine. The presence of piperazine, a symmetric diamine, can lead to the formation of undesired symmetrical by-products like piperazine-1,4-dicarbothioamide, consuming your thiocyanate reagent and complicating purification. The stability of piperazine derivatives can be a concern, and ensuring the quality of your starting materials is a critical first step[1].

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Before starting the synthesis, run a ¹H NMR or GC-MS of your 1-formylpiperazine to check for the presence of piperazine or other impurities.

    • Control Reaction Temperature: The in situ formation of isothiocyanic acid and the subsequent reaction are often exothermic. Maintain a controlled temperature (e.g., 0-5 °C) during the initial addition phase to prevent runaway reactions and potential degradation.

    • Ensure Stoichiometry: Use a slight excess (e.g., 1.05 to 1.1 equivalents) of the thiocyanate source to drive the reaction towards completion, but avoid a large excess which can complicate purification[2].

    • Monitor Reaction Progress: Use TLC to monitor the consumption of 1-formylpiperazine. If the reaction stalls, a slight increase in temperature might be necessary, but this should be done cautiously.

Question 2: My mass spectrometry results show a significant peak corresponding to a mass of 174.28 g/mol , alongside my expected product mass of 173.25 g/mol . What is this impurity?

Answer: This mass difference strongly suggests the formation of Piperazine-1,4-dicarbothioamide . This is a classic by-product when piperazine is present in the reaction mixture.

  • Mechanism of Formation: As discussed in Question 1, if 1-formylpiperazine undergoes hydrolysis, it generates free piperazine. Since piperazine has two reactive secondary amine sites, it can react with two equivalents of isothiocyanic acid, leading to the symmetrical bis-thiourea derivative.

G 1FP 1-Formylpiperazine Piperazine Piperazine 1FP->Piperazine Hydrolysis (H₂O, H⁺/OH⁻) Byproduct Piperazine-1,4-dicarbothioamide (MW: 174.28) Piperazine->Byproduct + 2 HNCS HNCS Isothiocyanic Acid (HNCS)

Caption: Formation pathway of the common symmetrical by-product.

  • Confirmation & Mitigation:

    • NMR Analysis: The ¹H NMR spectrum of this by-product will be highly symmetrical. You would expect to see only one signal (a singlet or tight multiplet) for all eight piperazine protons, as opposed to the more complex, asymmetric pattern of the desired product.

    • Purification: This by-product often has different solubility properties. Recrystallization may be effective. If not, flash column chromatography is the recommended method for separation.

    • Prevention: The best strategy is prevention. Ensure your 1-formylpiperazine is pure and dry, and use anhydrous solvents to minimize the initial hydrolysis.

Question 3: My NMR spectrum is clean, but I'm having trouble removing a persistent impurity during purification. What could it be?

Answer: If the impurity is not easily detected by standard ¹H NMR, it could be an unreacted starting material or a salt that has co-precipitated with your product.

  • Unreacted 1-Formylpiperazine: While it has a distinct NMR spectrum, its signals might be broad or overlap with your product signals, especially in a crude mixture. It is highly polar and can be difficult to separate from the similarly polar product.

  • Ammonium Salts: If using ammonium thiocyanate, residual ammonium salts (e.g., ammonium chloride if HCl is used as a catalyst) can be carried through the workup. These are often insoluble in organic solvents used for chromatography but might co-precipitate during crystallization.

  • Troubleshooting Steps:

    • Aqueous Wash: Before crystallization or chromatography, perform a thorough aqueous wash of your crude product dissolved in an organic solvent (like ethyl acetate or dichloromethane). This will remove most inorganic salts.

    • Adjust Chromatography Gradient: If using column chromatography, a very shallow gradient or the use of a modified mobile phase (e.g., adding 0.1-1% triethylamine to silica gel chromatography) can help improve the separation of polar compounds.

    • Recrystallization Solvent System: Experiment with different solvent systems for recrystallization. If your product is soluble in a solvent like ethanol, try adding a non-polar anti-solvent (like hexanes) dropwise to induce selective crystallization[2].

Section 3: By-product Characterization Profile

This table provides a quick reference for identifying the main product and its most common by-products using standard analytical techniques.

Compound NameStructureMolecular Weight ( g/mol )Expected MS (m/z) [M+H]⁺Key ¹H NMR Features (Predicted)
4-Formylpiperazine-1-carbothioamide O=CH-N(CH₂CH₂)₂N-C(=S)NH₂173.25174.09Asymmetric signals for piperazine protons (multiple multiplets), a singlet for the formyl proton (~8.0 ppm), and broad signals for NH₂ protons.
Piperazine-1,4-dicarbothioamide H₂N-C(=S)-N(CH₂CH₂)₂N-C(=S)NH₂204.33205.07Highly symmetric. A single signal (singlet) for all 8 piperazine protons. Broad signals for NH₂ protons.
1-Formylpiperazine O=CH-N(CH₂CH₂)₂NH114.15115.09Asymmetric signals for piperazine protons, a singlet for the formyl proton (~8.0 ppm), and a broad NH proton signal.
Piperazine HN(CH₂CH₂)₂NH86.1487.10A single signal (singlet) for all 8 piperazine protons and a broad NH proton signal.

Section 4: Recommended Analytical Protocols

Protocol 4.1: HPLC-MS Method for By-product Profiling This method is designed for the separation and identification of the main product and related impurities.

  • Column: C18 reverse-phase column (e.g., Agilent Eclipse XDB-C18, 3.5µm, 4.6 × 150 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5% B for 2 minutes, ramp to 95% B over 15 minutes, hold for 3 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • MS Detector: Electrospray Ionization (ESI) in positive mode, scanning a mass range of m/z 50-500.

  • Sample Preparation: Dissolve ~1 mg of the crude sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Protocol 4.2: TLC Method for Reaction Monitoring A quick and effective way to monitor the consumption of starting material.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: Dichloromethane:Methanol (9:1 v/v). Adjust polarity as needed; adding a few drops of ammonium hydroxide can sometimes improve spot shape for amines.

  • Visualization:

    • UV light (254 nm).

    • Potassium permanganate stain (for visualizing compounds that are not UV-active).

  • Procedure: Spot the starting material (1-formylpiperazine), a co-spot (starting material + reaction mixture), and the reaction mixture on the plate. The disappearance of the starting material spot indicates reaction completion.

Section 5: Frequently Asked Questions (FAQs)

  • Q: What is the single most critical parameter to control in this synthesis? A: Purity of the 1-formylpiperazine starting material. The presence of de-formylated piperazine is the root cause of the most common and difficult-to-remove by-product, piperazine-1,4-dicarbothioamide.

  • Q: My product seems to be oiling out instead of crystallizing. What should I do? A: Oiling out is often caused by the presence of impurities that depress the melting point or by rapid cooling.[2] First, ensure the crude product is as pure as possible by performing an aqueous wash. Then, try dissolving the oil in a minimal amount of a hot solvent (e.g., isopropanol) and allowing it to cool very slowly, without disturbance. If it still oils out, try adding a small amount of a non-polar anti-solvent (like heptane) to the hot solution until it just becomes turbid, then let it cool slowly. Scratching the inside of the flask with a glass rod at the solvent line can also help induce crystallization.

  • Q: Can I use a different catalyst besides a proton source? A: The reaction relies on the formation of isothiocyanic acid from its salt, which is an acid-catalyzed equilibrium. Therefore, a proton source is necessary. Using a mild acid like acetic acid or a catalytic amount of a stronger acid like HCl is standard. The key is to use enough to facilitate the reaction without causing significant hydrolysis of the formyl group.

Section 6: Logical Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and solving common synthesis issues.

G cluster_start cluster_analysis Initial Analysis cluster_decision1 Problem Identification cluster_path_yield Low Yield Path cluster_path_purity Low Purity Path Start Start: Synthesis Complete TLC_Crude Run TLC & HPLC-MS of Crude Product Start->TLC_Crude Problem What is the main issue? TLC_Crude->Problem Check_SM Is unreacted starting material present? Problem->Check_SM Low Yield ID_Impurity Identify main impurity (use MS & NMR) Problem->ID_Impurity Low Purity Action_Yield Action: - Increase reaction time/temp - Verify stoichiometry Check_SM->Action_Yield Yes Action_Complex Action: - Check SM purity - Control temperature - Use anhydrous solvent Check_SM->Action_Complex No (Complex Mixture) Impurity_Type Is impurity symmetrical (e.g., piperazine-1,4-dicarbothioamide)? ID_Impurity->Impurity_Type Action_Purity_Sym Cause: Hydrolysis of SM Action: Use pure/dry SM & solvent Impurity_Type->Action_Purity_Sym Yes Action_Purity_Other Action: - Optimize purification (chromatography/recrystallization) - Perform aqueous wash Impurity_Type->Action_Purity_Other No

Caption: A step-by-step workflow for troubleshooting synthesis problems.

References

  • Abosadiya, H. M. (2020). Synthesis, crystal structure and antioxidant evaluation of N-(4-formylpiperazine-1-carbonothioyl)benzamide. European Journal of Chemistry, 11(2), 156-159. Available at: [Link]

  • Sciencemadness Discussion Board. (2009). Thiosemicarbazide Synthesis. Available at: [Link]

  • Leogؤ, A. D., et al. (2006). Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles. Organic Letters, 8(25), 5749–5752. Available at: [Link]

  • Olaru, A., et al. (2020). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Molecules, 25(24), 5926. Available at: [Link]

  • Taylor & Francis Online. (2018). Thiosemicarbazide – Knowledge and References. Available at: [Link]

  • Metwally, M. A., et al. (2012). Thiosemicarbazides: synthesis and reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(4), 499-569. Available at: [Link]

  • Salouros, H., et al. (2013). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Journal of Analytical Toxicology, 37(4), 196-202. Available at: [Link]

  • Dherange, B. D., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 733-747. Available at: [Link]

  • Audouze, K., et al. (2010). A GC-MS method for the simultaneous assay of the three main designer drugs of the piperazine class and their main metabolites in urine. Analytical Methods, 2(2), 133-140. Available at: [Link]

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 633-637. Available at: [Link]

  • Organic Syntheses. (1963). 1-Benzylpiperazine. Organic Syntheses, 43, 8. Available at: [Link]

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Column chromatography techniques for purifying thiourea compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Topic: Troubleshooting Column Chromatography for Thiourea Derivatives

Introduction

Welcome to the Thiourea Purification Support Center. We understand the specific frustration of working with thiourea (


) derivatives. Unlike their urea counterparts, thioureas possess a unique sulfur moiety that increases polarizability and acidity, often leading to severe "streaking" (tailing) on silica gel, irreversible adsorption, or on-column desulfurization.

This guide abandons generic advice to focus on the specific physicochemical challenges of the thiourea pharmacophore. Below you will find targeted troubleshooting modules designed to salvage your purification.

Module 1: The "Sticky" Situation (Tailing & Streaking)

Q: Why does my thiourea derivative streak from the baseline to the solvent front?

A: This is a classic "Silanol Effect." Thioureas are strong hydrogen bond donors. The N-H protons on the thiourea backbone interact aggressively with the acidic silanol groups (


) on the surface of standard silica gel. This non-specific binding causes the compound to "drag" rather than partition cleanly.
Protocol: Silica Deactivation (The "TEA" Method)

To fix this, you must neutralize the acidic sites on the silica before or during the run.

Option A: The Mobile Phase Additive (Standard) For moderately streaking compounds, add a basic modifier to your eluent.

  • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).
    
  • Concentration: 0.5% to 1.0% (v/v).

  • Caution: TEA can form salts with acidic impurities. Ensure your product is stable in base.

Option B: The Pre-Wash (For Severe Streaking) If adding TEA to the mobile phase isn't enough, or if you are running a gradient where the TEA concentration might fluctuate, use the Pre-Wash method.

  • Pack the column with your starting solvent (e.g., Hexane or DCM).

  • Flush the column with 2–3 column volumes (CV) of solvent containing 5% TEA .

  • Flush with 2 CV of pure starting solvent to remove excess free amine.

  • Load your sample and run the column normally.[1] The silica surface is now "capped" with TEA, preventing H-bonding with your thiourea [1].

Visualization: Column Deactivation Logic

SilicaDeactivation start Issue: Thiourea Streaking check_pka Check Compound Stability (Is it base sensitive?) start->check_pka sensitive_yes Yes: Base Sensitive check_pka->sensitive_yes sensitive_no No: Base Stable check_pka->sensitive_no alt_phase Switch Stationary Phase (Use Neutral Alumina or Diol) sensitive_yes->alt_phase severity Assess Streaking Severity sensitive_no->severity moderate Moderate Tailing severity->moderate severe Severe/Irreversible Adsorption severity->severe add_mobile Add 1% TEA to Mobile Phase moderate->add_mobile pre_wash Perform 5% TEA Column Pre-wash severe->pre_wash

Figure 1: Decision matrix for neutralizing silica acidity to prevent thiourea tailing.

Module 2: Solubility Mismatch (Precipitation)

Q: My sample dissolves in DMSO/DMF but crashes out when I load it onto the column.

A: Thioureas often have poor solubility in non-polar solvents (Hexane, DCM) but high solubility in polar aprotic solvents. Liquid loading a DMSO solution onto a normal phase column ruins the separation because DMSO is a strong solvent that carries the compound down the column, destroying resolution.

Protocol: Dry Loading (Solid Load)

This is the gold standard for thiourea purification. It eliminates solvent incompatibility issues [2].[2]

  • Dissolution: Dissolve your crude thiourea in the minimum amount of a volatile strong solvent (e.g., Acetone, Methanol, or DCM/MeOH mix). Do not use DMSO.

  • Adsorption: Add a solid support.

    • Option 1 (Standard): Silica Gel (1:1 to 1:2 ratio by weight of crude to silica).

    • Option 2 (Preferred): Celite 545 (diatomaceous earth). Celite is less active than silica and reduces the risk of decomposition during the drying phase.

  • Evaporation: Rotovap the mixture until you have a free-flowing, dry powder.

  • Loading: Pour the powder carefully onto the top of your pre-packed column.

  • Protection: Add a layer of sand on top of the dry load to prevent disturbing the bed when adding solvent.

Visualization: Dry Loading Workflow

DryLoading step1 Dissolve Crude (MeOH/DCM) step2 Add Adsorbent (Celite 545) step1->step2 Mix step3 Evaporate to Dryness (Rotovap) step2->step3 Vacuum step4 Load Powder on Column step3->step4 Pour step5 Elute (Normal Phase) step4->step5 Run

Figure 2: Step-by-step workflow for dry loading thiourea samples to bypass solubility issues.

Module 3: Stability & Phase Selection

Q: I suspect my product is decomposing on the column. What now?

A: Thioureas can undergo desulfurization (converting to ureas) or hydrolysis on acidic silica, especially if the run time is long. If you observe a new spot forming during the run or low mass recovery, switch the stationary phase.

Data: Stationary Phase Selection Guide
Stationary PhaseAcidity (pH)Suitability for ThioureasNotes
Silica Gel (Standard) Acidic (pH 4-5)ModerateRequires TEA additive. Risk of hydrolysis.
Neutral Alumina Neutral (pH 7.0)High Best for acid-sensitive thioureas. Lower surface area than silica (use more alumina).
Amino (

) Silica
Basic (pH 9.0)High "Built-in" base prevents streaking without additives. Excellent for polar thioureas [3].
C18 (Reverse Phase) NeutralModerate/HighGood for very polar thioureas. Use

gradients. Avoid acidic buffers if possible.[3]
Recommended Solvent Systems (Mobile Phases)
PolaritySolvent System ASolvent System BApplication
Low HexaneEthyl AcetateAlkyl-substituted thioureas.
Medium Dichloromethane (DCM)Methanol (MeOH)Aromatic/Heterocyclic thioureas. Gradient: 0%

10% MeOH.
High DCMMeOH +

Very polar derivatives.[1] Prep: 10%

in MeOH is "Solvent B".
Reverse Water (+10mM

)
AcetonitrileWater-soluble thioureas. Buffer maintains neutral pH [4].

References

  • Biotage. "Troubleshooting Flash Column Chromatography." Biotage Technical Guides. [Link] (Accessed via University of Rochester).

  • Reddit ChemPros. "Dry loading techniques and best practices." r/ChemPros. [Link]

  • Sielc Technologies. "Separation of Thiourea on Newcrom R1 HPLC column." Sielc Applications. [Link]

  • UCL Chemistry. "HPLC solvents and mobile phase additives." UCL Technical Resources. [Link]

Sources

Improving reaction times for the synthesis of 4-Formylpiperazine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Formylpiperazine-1-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize your synthetic protocols and improve reaction times.

Troubleshooting Guide: Enhancing Reaction Efficiency

This section addresses specific challenges that can arise during the synthesis of 4-Formylpiperazine-1-carbothioamide, with a focus on improving reaction kinetics.

Issue 1: Slow or Incomplete Reaction

A common hurdle in the synthesis of thiourea derivatives is a sluggish or incomplete reaction, leading to low yields and purification difficulties. Several factors can contribute to this issue.

Possible Cause 1: Suboptimal Reaction Temperature

  • Explanation: Temperature is a critical parameter in chemical kinetics.[1] Insufficient heat may result in a slow reaction rate as the molecules lack the necessary activation energy to overcome the reaction barrier. Conversely, excessively high temperatures can lead to the decomposition of reactants or the desired product, as well as the formation of unwanted byproducts.[1][2]

  • Troubleshooting Steps:

    • Gradual Temperature Increase: If monitoring the reaction (e.g., by TLC) shows slow conversion at room temperature, gradually increase the temperature. Gentle heating is often effective.[2]

    • Optimal Temperature Range: For many thiourea syntheses, a moderately elevated temperature is beneficial. For instance, some thiourea syntheses show optimal results around 75°C.[1][3] However, the ideal temperature is specific to the reactants and solvent system used.

    • Microwave Irradiation: In cases of significant steric hindrance or low reactivity, microwave irradiation can be a powerful tool to accelerate the reaction.[2]

Possible Cause 2: Inappropriate Solvent Choice

  • Explanation: The solvent plays a crucial role in solvating the reactants and influencing the transition state energy. Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile are commonly used for thiourea synthesis from isothiocyanates and amines.[2] The polarity and hydrogen bonding capability of the solvent can significantly impact reaction rates.[4]

  • Troubleshooting Steps:

    • Solvent Screening: If the reaction is slow in a particular solvent, consider screening other aprotic solvents.

    • Protic Solvents: In some cases, protic solvents can be beneficial, especially if they can participate in hydrogen bonding to stabilize intermediates or transition states.[5]

    • Deep Eutectic Solvents: For a green and efficient approach, deep eutectic solvents can act as both the catalyst and the reaction medium, sometimes leading to moderate to excellent yields.[6]

Possible Cause 3: Low Nucleophilicity of the Amine

  • Explanation: The formation of the carbothioamide bond relies on the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate or a related precursor. If the amine's nucleophilicity is low, the reaction will be slow.

  • Troubleshooting Steps:

    • Addition of a Non-Nucleophilic Base: A base such as triethylamine can be added to deprotonate the amine, increasing its nucleophilicity and accelerating the reaction.[2]

    • Catalyst Use: Certain catalysts, such as zeolites or nanoparticles, can enhance the reaction rate by activating the reactants.[7] For example, Zeolite A/ZnCl2 nanoparticles have been used for the eco-friendly synthesis of pyrazole-1-carbothioamides.[7]

Issue 2: Low Yield of 4-Formylpiperazine-1-carbothioamide

Low yields can be a consequence of an incomplete reaction, product degradation, or competing side reactions.

Possible Cause 1: Inadequate Reaction Time

  • Explanation: Insufficient reaction time will naturally lead to incomplete conversion of the starting materials to the product.[1] However, excessively long reaction times can be detrimental, leading to product decomposition or the formation of byproducts.[1][2]

  • Troubleshooting Steps:

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). The reaction should be stopped once the limiting reactant has been consumed.[2]

    • Time Optimization Studies: For a given set of conditions, it is often necessary to perform a time-course study to determine the optimal reaction duration that maximizes the yield of the desired product. For some thiourea syntheses, an optimal time of 3.5 hours has been reported.[1][3]

Possible Cause 2: Incorrect Stoichiometry of Reactants

  • Explanation: The molar ratio of the reactants is crucial for achieving high yields. An improper ratio can leave an excess of one reactant, which can complicate purification and may even lead to side reactions.

  • Troubleshooting Steps:

    • Verify Stoichiometry: Ensure the correct molar equivalents of 1-formylpiperazine and the thiocarbonyl source are used. For reactions involving isothiocyanates, a slight excess (1.0-1.1 equivalents) of the isothiocyanate is sometimes used.[2]

    • Accurate Measurement: Use precise weighing and volume dispensing techniques to ensure the intended stoichiometry is achieved in the reaction vessel.

Issue 3: Formation of Side Products

The presence of impurities and side products can complicate the purification process and reduce the overall yield.

Possible Cause 1: Instability of Reactants

  • Explanation: Isothiocyanates, if used as a starting material, can be unstable and degrade over time, especially when exposed to moisture or light.

  • Troubleshooting Steps:

    • Use Fresh Reagents: Whenever possible, use freshly prepared or purified isothiocyanates.[2]

    • Proper Storage: Store isothiocyanates in a cool, dark, and dry environment to minimize degradation.[2]

    • In-situ Generation: Consider generating the isothiocyanate in situ from the corresponding amine to avoid issues with stability.[2][8]

Possible Cause 2: Presence of Water

  • Explanation: Water can lead to the hydrolysis of the thiourea product, especially under acidic or basic conditions and with heating.[2]

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.[2]

    • Low-Temperature Workup: Perform the reaction workup at a low temperature to minimize the risk of hydrolysis.[2]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 4-Formylpiperazine-1-carbothioamide.

Q1: What are the common synthetic routes to prepare 4-Formylpiperazine-1-carbothioamide?

The most common and direct method involves the reaction of 1-formylpiperazine with a suitable thiocarbonylating agent. Key approaches include:

  • Reaction with an Isothiocyanate: This is a widely used and generally high-yielding method where 1-formylpiperazine is reacted with an appropriate isothiocyanate.[2]

  • Reaction with Carbon Disulfide: In this method, the amine (1-formylpiperazine) reacts with carbon disulfide, often in the presence of a base, to form a dithiocarbamate intermediate, which can then be converted to the thiourea.[2]

  • Thionation of a Urea Precursor: If the corresponding urea (4-formylpiperazine-1-carboxamide) is available, it can be converted to the thiourea using a thionating agent like Lawesson's reagent.[2][9]

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. The reaction is typically considered complete when the spot corresponding to the limiting reactant is no longer visible.[2]

Q3: What purification techniques are most effective for 4-Formylpiperazine-1-carbothioamide?

The choice of purification method will depend on the physical properties of the product and the nature of any impurities. Common techniques include:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent is often an effective way to obtain a highly pure compound.[2]

  • Column Chromatography: Flash chromatography on silica gel is a versatile method for separating the desired product from unreacted starting materials and side products.[9]

  • Extraction: A standard aqueous workup can be used to remove water-soluble impurities.[2]

Q4: Can catalysts be used to improve the reaction time?

Yes, various catalysts can be employed to accelerate the synthesis of thioureas. These include:

  • Base Catalysis: As mentioned in the troubleshooting guide, non-nucleophilic bases like triethylamine can enhance the nucleophilicity of the amine and speed up the reaction.[2]

  • Heterogeneous Catalysts: Solid-supported catalysts such as zeolites can offer advantages like easy separation and potential for recycling.[7]

  • Phase Transfer Catalysts: In biphasic reaction systems, phase transfer catalysts can facilitate the reaction between reactants in different phases.[2]

Experimental Protocols

Standard Protocol for the Synthesis of 4-Formylpiperazine-1-carbothioamide

This protocol describes a general procedure for the synthesis via the reaction of 1-formylpiperazine with an isothiocyanate.

  • Dissolve the Amine: In a round-bottom flask, dissolve 1.0 equivalent of 1-formylpiperazine in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Add the Isothiocyanate: At room temperature, add 1.0-1.1 equivalents of the isothiocyanate to the solution.[2] If the reaction is exothermic, the addition should be done dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated.[2]

  • Workup: Once the reaction is complete (as indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.[2]

  • Purification: The crude product can then be purified by recrystallization or column chromatography.

Data Summary Table
ParameterRecommended ConditionRationale
Temperature Room Temperature to 75°CBalances reaction rate with potential for product decomposition.[1][3]
Reaction Time Monitor by TLC (typically a few hours)Ensures complete reaction without significant byproduct formation.[1][2]
Solvent Aprotic (THF, DCM, Acetonitrile)Provides good solubility for reactants and facilitates the reaction.[2]
Catalyst (Optional) Non-nucleophilic base (e.g., Triethylamine)Increases the nucleophilicity of the amine, accelerating the reaction.[2]

Visualizations

Troubleshooting Workflow for Slow Reactions

G start Slow or Incomplete Reaction check_temp Is the reaction temperature optimized? start->check_temp increase_temp Gradually increase temperature or use microwave irradiation check_temp->increase_temp No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes increase_temp->check_solvent screen_solvents Screen alternative aprotic or protic solvents check_solvent->screen_solvents No check_nucleophilicity Is the amine sufficiently nucleophilic? check_solvent->check_nucleophilicity Yes screen_solvents->check_nucleophilicity add_base Add a non-nucleophilic base (e.g., triethylamine) check_nucleophilicity->add_base No end Reaction Rate Improved check_nucleophilicity->end Yes add_base->end

Caption: A flowchart for troubleshooting slow reaction times.

Relationship of Key Reaction Parameters

Caption: Interdependence of factors affecting reaction yield.

References

  • Boas, U., et al. A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters. 2008. Available from: [Link]

  • Younis, N. M., et al. ZEOLITE A/ZnCl2 NANOPARTICLES AS A CATALYST FOR ECO-FRIENDLY SYNTHESIS OF PYRAZOLE-1-CARBOTHIOAMIDES WITH DOCKING VALIDATION AS. AJOL.info. 2023. Available from: [Link]

  • Prodius, D., et al. Efficient synthesis of pyrene-1-carbothioamides and carboxamides. Tunable solid-state... RSC Publishing. 2014. Available from: [Link]

  • ResearchGate. Examination of Solvent Effects with Bifunctional Thiourea Catalyst a. Available from: [Link]

  • Dai, C., et al. Synthesis and characterization of thiourea. ResearchGate. 2019. Available from: [Link]

  • Biointerface Research in Applied Chemistry. A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. 2021. Available from: [Link]

  • Pittelkow, M. A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Available from: [Link]

  • Schindler, S., et al. Synthesis of Sterically Encumbered Thiourea S‐Oxides through Direct Thiourea Oxidation. PMC. Available from: [Link]

  • ACS Publications. Determination of Thiourea Solubility in 12 Different Monosolvents and Its Comparison with Structurally Similar Substances: Solvent Effect Analysis, Molecular Simulation, and Model Correlation. Journal of Chemical & Engineering Data. 2025. Available from: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

  • ResearchGate. Optimization of the reaction conditions for the synthesis of thioureas starting from aliphatic amines. Available from: [Link]

  • Letters in Applied NanoBioScience. Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. 2021. Available from: [Link]

  • New Journal of Chemistry (RSC Publishing). Green and efficient synthesis of thioureas, ureas, primary O-thiocarbamates, and carbamates in deep eutectic solvent/catalyst systems using thiourea and urea. Available from: [Link]

Sources

Validation & Comparative

4-Formylpiperazine-1-carbothioamide versus other piperazine derivatives in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Piperazine Derivatives in Biological Assays: The Role of the N-Substituent

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] Its six-membered heterocyclic structure, containing two nitrogen atoms at opposing 1 and 4 positions, imparts a unique combination of structural rigidity, polarity, and hydrogen bonding capability.[2][3][4][5] These physicochemical properties often lead to favorable pharmacokinetic profiles, including enhanced water solubility and oral bioavailability.[3][4][5]

This guide provides a comparative analysis of piperazine derivatives, with a focus on the piperazine-1-carbothioamide scaffold. We will explore how substitutions at the N4-position—ranging from simple acyl groups like the formyl in 4-Formylpiperazine-1-carbothioamide to complex aryl and sulfonyl moieties—dramatically influence their performance in anticancer, antimicrobial, and antiviral assays. By examining the structure-activity relationships (SAR), this document aims to provide researchers and drug development professionals with a clear, data-supported framework for designing next-generation piperazine-based therapeutics.

The Piperazine-1-carbothioamide Core: A Versatile Pharmacophore

The carbothioamide group (a thiourea derivative) attached to the piperazine ring is a significant pharmacophore in its own right. Thiosemicarbazones and related structures are known for their wide range of biological activities, which are often attributed to their ability to chelate metal ions essential for enzymatic functions. When combined with the piperazine nucleus, this creates a molecular framework ripe for functionalization, particularly at the distal N4-nitrogen. The nature of the substituent at this position is a critical determinant of the molecule's overall electronic properties, lipophilicity, steric profile, and ultimately, its biological target specificity and potency.

This guide compares four key classes of N4-substituted piperazine derivatives to understand how this single modification point dictates biological outcomes.

cluster_core Core Scaffold: Piperazine-1-carbothioamide cluster_classes N4-Substituent Classes cluster_activities Resulting Biological Activities Core Piperazine-1-carbothioamide N_Acyl N-Acyl (e.g., 4-Formyl...) Core->N_Acyl N4-Substitution N_Aryl N-Aryl / Heteroaryl Core->N_Aryl N4-Substitution N_Sulfonyl N-Sulfonyl Core->N_Sulfonyl N4-Substitution N_Alkyl N-Alkyl / Benzhydryl Core->N_Alkyl N4-Substitution Anticancer Anticancer N_Acyl->Anticancer Antimicrobial Antimicrobial N_Acyl->Antimicrobial N_Aryl->Anticancer N_Aryl->Antimicrobial Antiviral Antiviral N_Aryl->Antiviral Other Other CNS, etc. N_Aryl->Other N_Sulfonyl->Anticancer N_Sulfonyl->Other N_Alkyl->Anticancer N_Alkyl->Antimicrobial

Caption: Comparative framework for N4-substituted piperazine derivatives.

Comparative Analysis in Biological Assays

The efficacy of piperazine derivatives is profoundly influenced by the substituent at the N4 position. This section compares the performance of different classes based on published experimental data.

N-Acyl Derivatives (e.g., 4-Formylpiperazine-1-carbothioamide)

The introduction of an acyl group, such as a formyl or benzoyl moiety, at the N4-position creates an amide linkage. This generally decreases the basicity of the nitrogen atom compared to its alkylated counterpart. The formyl group in 4-Formylpiperazine-1-carbothioamide is the smallest acyl group, potentially offering a unique steric and electronic profile. While specific data for this exact molecule is limited, studies on related N-acyl piperazines show significant biological activity. For instance, 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have demonstrated potent cytotoxic effects against a panel of human cancer cell lines, including breast, liver, and colon cancer, with GI50 (50% growth inhibition) values in the low micromolar range.[6][7] Another study on 4-acyl-piperazine urea derivatives identified compounds with high selective anticancer activity against MCF7 breast cancer cells.[8]

N-Aryl/Heteroaryl Derivatives

Attaching an aryl or heteroaryl ring directly to the N4-nitrogen is one of the most widely explored modifications of the piperazine scaffold. This substitution often enhances binding to biological targets through π-π stacking and other hydrophobic interactions. Arylpiperazines have shown remarkable versatility, with applications in anticancer, antimicrobial, and antiviral research.[2]

  • Anticancer: A series of 4-(4-substituted piperazin)-5,6,7-trialkoxy quinazoline derivatives demonstrated potent antiproliferative activity against various cancer cells, with one compound (10s) showing IC50 values of 1.3-2.9 μM, significantly more potent than the commercial drug gefitinib in the same assay.[9]

  • Antimicrobial: In the search for new antimicrobial agents, arylpiperazine derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria.[10][11]

  • Antiviral: The versatility of this class extends to antiviral applications, where arylpiperazine derivatives have been investigated as inhibitors of SARS-CoV-2 main protease and influenza A virus.[12][13]

N-Sulfonyl Derivatives

The N-sulfonyl group introduces a strong electron-withdrawing sulfonamide moiety, which can act as a hydrogen bond acceptor. This functional group is common in many clinically used drugs. Piperazine sulfonamides have been investigated for various therapeutic purposes, including as inhibitors of human acetylcholinesterase, a target in Alzheimer's disease research.[14] In cancer research, these derivatives have been explored as inhibitors of matrix metalloproteinases (MMPs).[7]

N-Alkyl/Benzhydryl Derivatives

N-alkylation, particularly with bulky lipophilic groups like benzhydryl, significantly increases the molecule's lipophilicity. This can enhance membrane permeability and hydrophobic interactions within receptor pockets. As previously mentioned, N-benzoyl derivatives of benzhydrylpiperazine show potent anticancer activity.[6][7] Similarly, N-(1-adamantyl)carbothioamide derivatives, which feature a bulky adamantyl group, have demonstrated marked activity against Gram-positive bacteria.[15]

Data Summary: A Quantitative Comparison

The following tables summarize the reported biological activities of various N4-substituted piperazine derivatives, providing a quantitative basis for comparison.

Table 1: Comparative Anticancer Activity (IC50/GI50 in μM)

Derivative ClassCompound ExampleCancer Cell LineIC50/GI50 (μM)Reference
N-Acyl 1-(4-chlorobenzoyl)...piperazine (5b)HCT-116 (Colon)1.1[6]
1-(4-methylbenzoyl)...piperazine (5c)MCF7 (Breast)1.9[6]
4-acyl-piperazine urea (37)MCF7 (Breast)11.2[8]
N-Aryl Quinazoline-piperazine (10s)A375 (Melanoma)1.3[9]
Quinazoline-piperazine (10s)PC3 (Prostate)1.8[9]
Diaminoquinazoline-piperazine (8q)HCT-116 (Colon)1.47[16]
N-Alkyl Indolin-2-one-piperazine (6d)A549 (Lung)3.59[17]

Table 2: Comparative Antimicrobial Activity (MIC in μg/mL)

Derivative ClassCompound ExampleMicroorganismMIC (μg/mL)Reference
N-Aryl Substituted piperazine derivativeS. aureus- (Significant Activity)[10]
Substituted piperazine derivativeE. coli- (Significant Activity)[10]
N-Alkyl N-(1-Adamantyl)carbothioamide (5c)S. aureus6.25[15]
N-(1-Adamantyl)carbothioamide (5c)B. subtilis6.25[15]
N-Acyl Piperidin-4-one thiosemicarbazoneS. aureus- (Good Activity)[18]
Piperidin-4-one thiosemicarbazoneE. coli- (Good Activity)[18]

Experimental Methodologies: A Practical Guide

To ensure scientific integrity, the protocols used to generate such comparative data must be robust and reproducible. Below are detailed, step-by-step methodologies for two common biological assays.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. The underlying principle is the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[2]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, typically DMSO or an acidified isopropanol solution, to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50/GI50 value using non-linear regression analysis.

Caption: Standard workflow for the MTT cytotoxicity assay.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]

Step-by-Step Methodology:

  • Inoculum Preparation: Grow a fresh culture of the test bacteria (e.g., S. aureus) on an agar plate. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Dilute the bacterial suspension from Step 1 into CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in each well after inoculation. Add 50 µL of this final inoculum to 50 µL of the compound dilutions in the plate.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Mechanistic Insights: Targeting Cancer Pathways

Many piperazine derivatives exert their anticancer effects by modulating key cellular signaling pathways.[2] The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and metabolism that is frequently hyperactivated in various cancers.[2][3] Several arylpiperazine compounds have been identified as inhibitors of this critical survival pathway.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis (Cell Death) Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Piperazine Piperazine Derivatives Piperazine->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt pathway by piperazine derivatives.

Conclusion and Future Directions

The biological activity of piperazine-1-carbothioamide derivatives is unequivocally dictated by the nature of the N4-substituent.

  • N-Acyl groups , including formyl and benzoyl, produce compounds with notable anticancer potential, likely by modulating the electronic nature of the piperazine ring and participating in key hydrogen bond interactions.

  • N-Aryl substituents offer the broadest range of activities, leveraging hydrophobic and aromatic interactions to engage with diverse biological targets, leading to potent anticancer, antimicrobial, and antiviral agents.[1][19]

  • N-Sulfonyl and N-Alkyl groups provide alternative routes to modulate lipophilicity and hydrogen bonding capacity, yielding compounds with distinct therapeutic profiles.

The evidence strongly suggests that 4-Formylpiperazine-1-carbothioamide, as a member of the N-acyl class, holds significant potential as a bioactive compound. Future research should focus on its direct synthesis and evaluation in a broad panel of biological assays. By systematically comparing its performance against derivatives with aryl, sulfonyl, and bulkier alkyl groups, a more complete structure-activity relationship can be established, paving the way for the rational design of novel, highly effective piperazine-based therapeutics.

References

  • Design, Synthesis, and Biological Evaluation of Trisubstituted Piperazine Derivatives as Noncovalent Severe Acute Respiratory Syndrome Coronavirus 2 Main Protease Inhibitors with Improved Antiviral Activity and Favorable Druggability. Journal of Medicinal Chemistry - ACS Publications.
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Assessing the selectivity of 4-Formylpiperazine-1-carbothioamide for specific biological targets

Author: BenchChem Technical Support Team. Date: February 2026

The piperazine-1-carbothioamide scaffold is a versatile pharmacophore, derivatives of which have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The inherent structural flexibility of the piperazine ring, combined with the chelating and hydrogen bonding capabilities of the carbothioamide group, makes this class of compounds a rich area for drug discovery.[4][5] However, this broad activity also underscores a critical challenge in their development as therapeutic agents: ensuring selectivity for the desired biological target to minimize off-target effects and potential toxicity.

This guide provides a comprehensive overview of the principles and methodologies for assessing the selectivity of piperazine-1-carbothioamide derivatives. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and illustrate data interpretation through a hypothetical case study.

The Imperative of Selectivity Profiling

In the realm of drug development, potency is but one part of the equation. A highly potent compound that interacts with numerous biological targets is likely to have a complex and potentially undesirable pharmacological profile. Selectivity profiling is, therefore, not merely a characterization step but a cornerstone of preclinical drug development. It allows researchers to:

  • Identify and Mitigate Off-Target Effects: Unintended interactions with other proteins can lead to adverse drug reactions. Early identification of these interactions allows for medicinal chemistry efforts to be directed at improving selectivity.

  • Elucidate the Mechanism of Action: By understanding which targets a compound does and does not bind to, we can build a more accurate picture of its mechanism of action. This is crucial for understanding its therapeutic effects and potential liabilities.

  • Enable the Development of Tool Compounds: Highly selective compounds are invaluable as chemical probes to study the function of specific proteins in biological systems.

A Hypothetical Case Study: P1C-4F

To illustrate the principles of selectivity assessment, we will follow a hypothetical piperazine-1-carbothioamide derivative, P1C-4F (4-(4-fluorophenyl)piperazine-1-carbothioamide) . Our initial screens have shown that P1C-4F exhibits potent anti-proliferative activity in a cancer cell line known to be driven by aberrant kinase signaling. Our primary hypothesis is that P1C-4F targets a specific kinase, which we will call Kinase A.

For comparison, we will include two other compounds:

  • P1C-H: The unsubstituted parent compound (4-phenylpiperazine-1-carbothioamide).

  • Compound X: A known multi-kinase inhibitor.

Methodologies for Assessing Selectivity

We will employ a tiered approach to assess the selectivity of P1C-4F, starting with broad screening and moving to more focused cellular assays.

Kinase Selectivity Profiling

Given our hypothesis that P1C-4F targets a kinase, a broad kinase panel is the logical first step. This will provide a global view of its interactions across the human kinome.

Expertise & Experience: The choice of kinase panel is critical. A panel that is representative of the entire kinome is preferable for initial screens.[6] The concentration of the test compound should be chosen to be significantly above its expected IC50 against the primary target to reveal potential off-target interactions.

Experimental Protocol: Kinase Selectivity Profiling using ADP-Glo™

This protocol is adapted from established methods for high-throughput kinase selectivity profiling.[7][8]

  • Compound Preparation: Prepare a 10 mM stock solution of P1C-4F, P1C-H, and Compound X in 100% DMSO. From this, create a 100 µM working solution.

  • Assay Plate Setup: In a 384-well plate, add the test compounds to a final concentration of 1 µM. Include a "no compound" control (DMSO only) and a "no enzyme" control.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution for each of the kinases in the panel according to the manufacturer's instructions.

    • Add the kinase/substrate solution to the assay plate.

    • Add ATP to initiate the kinase reaction.

    • Incubate at room temperature for 1 hour.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the "no compound" control.

Hypothetical Data Presentation

KinaseP1C-4F (% Inhibition at 1 µM)P1C-H (% Inhibition at 1 µM)Compound X (% Inhibition at 1 µM)
Kinase A 95 75 98
Kinase B15585
Kinase C5292
Kinase D8378
... (200+ other kinases)<10<5>50 for 30 kinases

Interpretation: The data suggests that P1C-4F is highly selective for Kinase A at 1 µM, with minimal activity against other kinases in the panel. P1C-H shows some activity against Kinase A but is less potent. In contrast, Compound X demonstrates a broad inhibition profile, confirming its multi-kinase inhibitor nature.

Visualization of Kinase Selectivity Profiling Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep Compound Dilution Assay_Plate Assay Plate Setup Compound_Prep->Assay_Plate Reaction_Start Add Kinase/Substrate & ATP Assay_Plate->Reaction_Start Kinase_Substrate_Prep Kinase/Substrate Prep Incubation Incubate 1 hr Reaction_Start->Incubation Add_ADPGlo Add ADP-Glo Reagent Incubation->Add_ADPGlo Incubate_40 Incubate 40 min Add_ADPGlo->Incubate_40 Add_Kinase_Detection Add Kinase Detection Reagent Incubate_40->Add_Kinase_Detection Incubate_30 Incubate 30 min Add_Kinase_Detection->Incubate_30 Read_Luminescence Read Luminescence Incubate_30->Read_Luminescence Data_Analysis Data_Analysis Read_Luminescence->Data_Analysis Calculate % Inhibition

Kinase Selectivity Profiling Workflow

Cellular Thermal Shift Assay (CETSA®)

To validate that P1C-4F engages Kinase A within a cellular context, we will perform a Cellular Thermal Shift Assay (CETSA).[9][10][11][12] This assay leverages the principle that a protein becomes more resistant to thermal denaturation upon ligand binding.

Trustworthiness: CETSA is a powerful method for confirming target engagement in intact cells, providing a more physiologically relevant assessment than in vitro assays.[9] A positive result in a CETSA experiment provides strong evidence that the compound reaches and binds to its intended target in a complex cellular environment.

Experimental Protocol: Western Blot-based CETSA

  • Cell Culture and Treatment:

    • Culture the cancer cell line of interest to ~80% confluency.

    • Treat cells with P1C-4F (e.g., at 1x, 10x, and 100x the cell-based IC50) or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by a cooling step to 4°C.

  • Cell Lysis and Fractionation:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Western Blot Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Perform SDS-PAGE and Western blotting using a primary antibody specific for Kinase A.

    • Use an antibody for a non-target protein (e.g., GAPDH) as a loading control and to demonstrate that the thermal stabilization is specific to the target.

Hypothetical Data Presentation

The results would be visualized as a Western blot, which can be quantified by densitometry to generate melt curves.

Temperature (°C)Vehicle (Kinase A)P1C-4F (10 µM) (Kinase A)P1C-4F (10 µM) (GAPDH)
40100%100%100%
4695%100%98%
5270%98%75%
5820%85%22%
645%50%8%

Interpretation: In the presence of P1C-4F, Kinase A remains soluble at higher temperatures compared to the vehicle-treated cells, indicating a significant thermal shift. This confirms that P1C-4F binds to and stabilizes Kinase A in intact cells. The lack of a significant shift for GAPDH demonstrates the selectivity of this interaction.

Visualization of a Hypothetical Signaling Pathway

G cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A Activates Downstream_Kinase Downstream Kinase Kinase_A->Downstream_Kinase Phosphorylates Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes P1C_4F P1C-4F P1C_4F->Kinase_A Inhibits

Hypothetical Signaling Pathway for P1C-4F

Receptor Binding Assays

While our primary hypothesis is kinase inhibition, the broad activities of thiosemicarbazones and piperazines warrant a counterscreen against other common drug targets, such as G-protein coupled receptors (GPCRs).[13][14] A receptor binding assay can determine if P1C-4F has any significant affinity for a panel of common receptors.

Experimental Protocol: Radioligand Displacement Assay

This is a classic method to determine the affinity of a test compound for a receptor.[15][16]

  • Reagent Preparation:

    • Prepare cell membranes expressing the receptor of interest.

    • Select a suitable radioligand that is known to bind to the target receptor.

    • Prepare serial dilutions of P1C-4F.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd), and varying concentrations of P1C-4F.

    • Incubate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through a filter mat using a cell harvester to trap the membranes with bound radioligand.

    • Wash the filters to remove unbound radioligand.

  • Detection:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the concentration of P1C-4F.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be converted to a Ki value.

Hypothetical Data Presentation

Receptor TargetP1C-4F (Ki, µM)P1C-H (Ki, µM)Compound Y (Known Ligand) (Ki, µM)
Adrenergic α1> 100> 1000.005
Dopamine D2> 100> 1000.012
Serotonin 5-HT2A25150.008

Interpretation: The high Ki values for P1C-4F against the tested receptors indicate very low affinity, suggesting that it is selective for its primary target (Kinase A) over these common off-targets. P1C-H shows slightly higher, but still weak, affinity for the serotonin receptor.

Conclusion: Synthesizing the Evidence

By integrating the data from these orthogonal assays, we can build a robust selectivity profile for our lead compound, P1C-4F. The kinase panel provides a broad, kinome-wide view of its selectivity. The CETSA experiment confirms that this selectivity translates to target engagement in a more physiologically relevant cellular environment. Finally, the receptor binding assays provide confidence that P1C-4F does not have significant interactions with other common drug target classes.

This multi-faceted approach, grounded in sound experimental design and careful data interpretation, is essential for advancing piperazine-1-carbothioamide derivatives from promising hits to viable clinical candidates. The methodologies described herein provide a framework for the rigorous assessment of selectivity, a critical pillar of modern drug discovery.

References

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A Comparative Guide to the Cross-Reactivity of 4-Formylpiperazine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for novel therapeutic agents is a journey of precision. A promising candidate must not only exhibit potent efficacy towards its intended target but also demonstrate a high degree of selectivity, minimizing off-target interactions that can lead to unforeseen side effects. 4-Formylpiperazine-1-carbothioamide, a member of the thiosemicarbazone class of compounds, has garnered interest for its potential biological activities.[1][2] Thiosemicarbazones are known for their ability to chelate metal ions, a property linked to their antiproliferative and other therapeutic effects.[1][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity profile of 4-Formylpiperazine-1-carbothioamide, comparing it with structurally and functionally related compounds.

The Imperative of Selectivity in Drug Development

The biological activity of thiosemicarbazones is often attributed to their complex and multifaceted mechanisms of action, which can include the inhibition of essential enzymes and the induction of apoptotic pathways.[1] While these broad-spectrum actions can be advantageous in certain therapeutic contexts, such as oncology, they also raise the potential for significant off-target effects. Therefore, a thorough investigation of a compound's cross-reactivity is a critical step in preclinical development, ensuring a better understanding of its safety and mechanism of action.

Comparative Compounds for Cross-Reactivity Studies

To provide a meaningful assessment of 4-Formylpiperazine-1-carbothioamide's selectivity, it is essential to compare its activity against a panel of relevant compounds. The choice of comparators should be guided by both structural similarity and known biological activities.

Table 1: Comparator Compounds for Cross-Reactivity Profiling

Compound ClassSpecific ExampleRationale for Inclusion
Structurally Related Thiosemicarbazones Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone)A well-characterized thiosemicarbazone that has been in clinical trials, known to be a potent ribonucleotide reductase inhibitor.
Piperazine-Containing Scaffolds N-(3-fluoro-4-morpholinophenyl)-3-methyl-1-(aroyl)-5-(methylthio)-1H-pyrazole-4-carboxamideShares the piperazine moiety, which is common in many bioactive compounds and can influence pharmacokinetic and off-target profiles.[4][5]
Functionally Related Metal Chelators ClioquinolAn 8-hydroxyquinoline derivative known for its metal-chelating properties and investigation in neurodegenerative diseases and cancer.

Designing a Comprehensive Cross-Reactivity Screening Cascade

A multi-tiered approach is recommended to build a comprehensive cross-reactivity profile. This cascade should begin with broad, high-throughput in vitro screens and progress to more focused cell-based and mechanistic assays.

Tier 1: Broad Panel In Vitro Screening

The initial step involves screening 4-Formylpiperazine-1-carbothioamide and its comparators against large panels of kinases and receptors. This provides a broad overview of potential off-target interactions.

  • Kinase Profiling: A significant portion of pharmaceutical research and development is focused on protein kinases.[6] Assessing the inhibitory activity against a diverse kinase panel is crucial. Several commercial services offer comprehensive kinase screening.[6][7][8][9]

  • Receptor Binding Assays: These assays determine the affinity of a compound for a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters.[10][11][12]

Experimental Workflow: Kinase Profiling

The following diagram illustrates a typical workflow for a radioactive kinase inhibition assay.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound Test Compound Dilution Series Incubation Incubate Components at Optimal Temperature Compound->Incubation Kinase Purified Active Kinase Kinase->Incubation Substrate Peptide/Protein Substrate Substrate->Incubation ATP γ-³²P-ATP ATP->Incubation Quench Stop Reaction Incubation->Quench Separate Separate Phosphorylated Substrate Quench->Separate Scintillation Quantify Radioactivity (Scintillation Counting) Separate->Scintillation Analysis Calculate % Inhibition vs. Control Scintillation->Analysis G cluster_cell_culture Cell Culture & Treatment cluster_assay Assay Procedure cluster_readout Data Acquisition Seed Seed Cells in Multi-well Plate Treat Treat Cells with Test Compounds Seed->Treat Incubate_cells Incubate for Desired Time Period Treat->Incubate_cells Add_reagent Add Caspase-Glo® 3/7 Reagent Incubate_cells->Add_reagent Lysis_incubation Incubate for Cell Lysis & Substrate Cleavage Add_reagent->Lysis_incubation Read_luminescence Measure Luminescence Lysis_incubation->Read_luminescence Analyze_data Normalize to Control & Calculate Fold Change Read_luminescence->Analyze_data

Caption: Workflow for a luminescent caspase-3/7 apoptosis assay.

Table 3: Hypothetical Cytotoxicity Data (IC₅₀ in µM)

Cell Line4-Formylpiperazine-1-carbothioamideTriapineN-substituted Pyrazole
A549 (Lung Cancer) 5.21.8> 50
MCF-7 (Breast Cancer) 8.13.5> 50
HCT116 (Colon Cancer) 6.52.9> 50
HEK293 (Normal Kidney) 25.815.4> 50

This data is illustrative and not based on actual experimental results.

Tier 3: Mechanistic Deep Dive

For high-priority off-targets identified in the initial tiers, more in-depth mechanistic studies are warranted. This could involve:

  • IC₅₀ Determination: For promising off-target hits, determining the half-maximal inhibitory concentration (IC₅₀) provides a quantitative measure of potency.

  • Target Engagement Assays: Cellular thermal shift assays (CETSA) or NanoBRET™ target engagement assays can confirm that the compound binds to the putative off-target in a cellular environment. [13]* Downstream Signaling Analysis: Western blotting or other techniques can be used to investigate the impact of the compound on signaling pathways downstream of the off-target.

Detailed Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies for assessing cell viability. [14][15][16][17]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of 4-Formylpiperazine-1-carbothioamide and comparator compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls. Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ values using non-linear regression analysis.

Protocol 2: Caspase-3/7 Activity Assay

This protocol is based on commercially available luminescent caspase activity kits. [18][19]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure: Equilibrate the plate and the reagent to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the fold change in caspase activity relative to the vehicle-treated control cells.

Conclusion

A systematic and rigorous evaluation of cross-reactivity is indispensable in the development of 4-Formylpiperazine-1-carbothioamide and other thiosemicarbazone-based drug candidates. The comparative framework and experimental protocols outlined in this guide provide a robust starting point for researchers to comprehensively characterize the selectivity profile of their compounds of interest. By understanding potential off-target interactions early in the discovery process, scientists can make more informed decisions, ultimately leading to the development of safer and more effective therapeutics.

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Benchmarking the Efficacy of 4-Formylpiperazine-1-carbothioamide Against Known Standards in Colorectal Cancer

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

Abstract

The relentless pursuit of novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. This guide presents a comprehensive framework for benchmarking the therapeutic potential of a novel thiosemicarbazide derivative, 4-Formylpiperazine-1-carbothioamide, against the established chemotherapeutic standard, 5-Fluorouracil (5-FU), in the context of colorectal cancer. Thiosemicarbazides are a class of compounds known for their wide spectrum of biological activities, including anticancer properties.[1][2][3] This document provides a detailed, evidence-based comparison of their cytotoxic effects on colorectal cancer cell lines, delves into their potential mechanisms of action, and offers standardized protocols for reproducible in vitro evaluation. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools and insights to critically assess the promise of this and similar novel chemical entities.

Introduction: The Rationale for Benchmarking Novel Anticancer Agents

The development of new anticancer drugs is a complex and resource-intensive endeavor. A critical step in this process is the rigorous evaluation of a novel compound's efficacy against existing standards of care.[4][5] This comparative analysis, or benchmarking, provides essential data for go/no-go decisions in the drug development pipeline.[6][7][8] This guide focuses on 4-Formylpiperazine-1-carbothioamide, a compound featuring a piperazine moiety—a scaffold present in numerous biologically active compounds—and a carbothioamide group, both of which have been independently associated with anticancer activity.[9][10][11][12][13]

Given the prevalence and mortality associated with colorectal cancer, and the continued reliance on foundational chemotherapies like 5-Fluorouracil, there is a pressing need for new therapeutic options.[14][15][16] 5-FU, a pyrimidine analog, exerts its cytotoxic effects primarily through the inhibition of thymidylate synthase and its incorporation into RNA and DNA.[17][18][19][20][21] However, its efficacy can be limited by drug resistance and a challenging side-effect profile.

This guide will therefore use 5-FU as the primary comparator to benchmark the in vitro efficacy of 4-Formylpiperazine-1-carbothioamide. We will explore their relative cytotoxicities, and potential apoptotic mechanisms, and provide detailed experimental workflows to facilitate further research.

Comparative Cytotoxicity Analysis

The initial and most fundamental benchmark for a potential anticancer agent is its ability to inhibit the proliferation of cancer cells, typically quantified by the half-maximal inhibitory concentration (IC50).[5] A lower IC50 value signifies greater potency. In this section, we present hypothetical, yet plausible, data comparing the cytotoxic activity of 4-Formylpiperazine-1-carbothioamide and 5-Fluorouracil against two well-established human colorectal cancer cell lines: HCT116 (p53 wild-type) and HT-29 (p53 mutant).

Table 1: Comparative IC50 Values (µM) of 4-Formylpiperazine-1-carbothioamide and 5-Fluorouracil in Colorectal Cancer Cell Lines

CompoundHCT116 (p53 wt) IC50 (µM)HT-29 (p53 mut) IC50 (µM)
4-Formylpiperazine-1-carbothioamide8.5 ± 0.712.3 ± 1.1
5-Fluorouracil5.2 ± 0.57.8 ± 0.9

Note: The IC50 values presented are for illustrative purposes and would need to be determined experimentally. Values represent the mean ± standard deviation from three independent experiments.

Based on this hypothetical data, 4-Formylpiperazine-1-carbothioamide demonstrates notable cytotoxic activity against both colorectal cancer cell lines, albeit with a slightly higher IC50 than 5-Fluorouracil. This indicates that while it may be less potent than the current standard, its efficacy warrants further investigation, particularly concerning its mechanism of action and potential for synergistic combinations.[22]

Mechanistic Insights: Induction of Apoptosis

A desirable characteristic of many anticancer agents is the ability to induce programmed cell death, or apoptosis.[23][24][25][26] This is a tightly regulated process involving a cascade of signaling events. Key players in the intrinsic (mitochondrial) pathway of apoptosis include the Bcl-2 family of proteins and effector caspases, such as caspase-3 and caspase-7.[27][28][29][30][31] The Bcl-2 family consists of both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members.[27][28][29][30] The ratio of these proteins is a critical determinant of a cell's susceptibility to apoptotic stimuli.[30][31] An increase in the Bax/Bcl-2 ratio is often indicative of a shift towards apoptosis.

To investigate the apoptotic potential of 4-Formylpiperazine-1-carbothioamide, we will outline the protocols for assessing the expression of key apoptotic markers and the activity of effector caspases.

Regulation of Apoptotic Proteins

Table 2: Hypothetical Relative Protein Expression of Apoptotic Markers in HCT116 Cells Following Treatment

Treatment (24h)Relative Bax Expression (Fold Change)Relative Bcl-2 Expression (Fold Change)Bax/Bcl-2 Ratio
Vehicle Control1.01.01.0
4-Formylpiperazine-1-carbothioamide (10 µM)2.50.64.17
5-Fluorouracil (8 µM)2.80.55.6

Note: Data is hypothetical and for illustrative purposes. Protein expression would be quantified by Western blot analysis.

The hypothetical data suggests that both compounds may induce apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio.

Activation of Effector Caspases

The activation of effector caspases, such as caspase-3 and -7, is a hallmark of apoptosis.[32][33][34]

Table 3: Hypothetical Caspase-3/7 Activity in HCT116 Cells

Treatment (24h)Relative Caspase-3/7 Activity (Fold Increase)
Vehicle Control1.0
4-Formylpiperazine-1-carbothioamide (10 µM)3.8 ± 0.4
5-Fluorouracil (8 µM)4.5 ± 0.5

Note: Data is hypothetical and for illustrative purposes. Caspase activity would be measured using a luminescent or colorimetric assay.

These illustrative results suggest that 4-Formylpiperazine-1-carbothioamide is a potent inducer of caspase-3/7 activity, further supporting its potential to trigger apoptosis in colorectal cancer cells.

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed experimental protocols are essential.

Cell Culture

HCT116 and HT-29 human colorectal carcinoma cell lines will be maintained in McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells will be cultured in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[35][36][37][38][39]

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of 4-Formylpiperazine-1-carbothioamide or 5-Fluorouracil for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.

Western Blot Analysis for Apoptotic Proteins

Protocol:

  • Treat cells with the compounds at their respective IC50 concentrations for 24 hours.

  • Lyse the cells in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against Bax, Bcl-2, and β-actin overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to the β-actin loading control.

Caspase-3/7 Activity Assay

A luminescent or colorimetric assay can be used to measure the activity of caspase-3 and -7.[32][34]

Protocol (Luminescent Assay Example):

  • Seed cells in a 96-well white-walled plate at a density of 10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with the compounds for 24 hours.

  • Add the caspase-glo 3/7 reagent to each well and incubate for 1 hour at room temperature.

  • Measure the luminescence using a microplate reader.

  • Normalize the results to the vehicle-treated control to determine the fold increase in caspase activity.

Visualizing Workflows and Pathways

Experimental Workflow for Efficacy Benchmarking

G cluster_0 In Vitro Efficacy Assessment cluster_1 Mechanism of Action Studies Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Treatment->Cytotoxicity Assay (MTT) Western Blot Western Blot Compound Treatment->Western Blot Caspase-3/7 Assay Caspase-3/7 Assay Compound Treatment->Caspase-3/7 Assay IC50 Determination IC50 Determination Cytotoxicity Assay (MTT)->IC50 Determination Apoptotic Marker Analysis Apoptotic Marker Analysis Western Blot->Apoptotic Marker Analysis Caspase Activity Quantification Caspase Activity Quantification Caspase-3/7 Assay->Caspase Activity Quantification

Caption: A streamlined workflow for the in vitro benchmarking of a novel anticancer compound.

Simplified Intrinsic Apoptosis Pathway

G Anticancer Compound Anticancer Compound Bcl-2 Bcl-2 Anticancer Compound->Bcl-2 Inhibits Bax Bax Anticancer Compound->Bax Activates Bcl-2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3/7 Caspase-3/7 Caspase-9->Caspase-3/7 Activates Apoptosis Apoptosis Caspase-3/7->Apoptosis

Caption: The intrinsic pathway of apoptosis initiated by an anticancer compound.

Conclusion and Future Directions

This guide has provided a comprehensive, albeit illustrative, framework for benchmarking the efficacy of 4-Formylpiperazine-1-carbothioamide against the clinical standard, 5-Fluorouracil, for the treatment of colorectal cancer. The hypothetical data suggests that while potentially less potent, the novel compound exhibits significant cytotoxic and pro-apoptotic activity, warranting further investigation.

Future studies should focus on:

  • In vivo efficacy: Evaluating the compound's antitumor activity in animal models of colorectal cancer.

  • Toxicity profiling: Assessing the compound's safety profile in normal cells and in vivo.

  • Combination therapies: Investigating potential synergistic effects when combined with 5-Fluorouracil or other chemotherapeutic agents.[22]

  • Target identification: Elucidating the precise molecular targets of 4-Formylpiperazine-1-carbothioamide to better understand its mechanism of action.

By following a rigorous and systematic benchmarking process, the scientific community can more effectively identify and advance promising new candidates for the fight against cancer.

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A Comparative Guide to the Cytotoxicity of Piperazine-1-Carbothioamide Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the cytotoxic properties of 4-Formylpiperazine-1-carbothioamide and its broader class of analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to elucidate the structure-activity relationships that govern the anticancer potential of these compounds. We will explore the causal relationships behind experimental design, present validated protocols, and offer insights into the mechanistic pathways these molecules may exploit to induce cancer cell death.

Introduction: The Therapeutic Potential of Thiosemicarbazones and the Piperazine Scaffold

Thiosemicarbazones, a class of compounds characterized by the N-N-C=S functional group, have long been a subject of intense study in medicinal chemistry. Their biological activity is diverse, encompassing antiviral, antibacterial, and notably, anticancer properties.[1][2] The mechanism of their cytotoxic action is often attributed to their ability to chelate essential metal ions, such as iron and copper, thereby disrupting vital enzymatic processes like ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair.[3] This interference can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and triggering programmed cell death pathways.[3][4]

The incorporation of a piperazine ring into drug candidates is a well-established strategy in pharmaceutical development.[5] This six-membered heterocycle, with its two opposing nitrogen atoms, can improve physicochemical properties such as aqueous solubility and oral bioavailability.[5] Its versatile structure allows for substitutions that can fine-tune target affinity and specificity.[6][7] When combined with the carbothioamide moiety, the resulting piperazine-1-carbothioamide scaffold presents a promising framework for developing novel anticancer agents. This guide will dissect the cytotoxic performance of analogs derived from this core structure.

Comparative Cytotoxicity: A Structure-Activity Relationship (SAR) Analysis

The anticancer efficacy of piperazine-1-carbothioamide analogs is highly dependent on their specific chemical substitutions. By comparing the cytotoxic effects of various derivatives across different cancer cell lines, we can delineate key structure-activity relationships.

Key Structural Modifications and Their Impact on Cytotoxicity:

  • Substitution on the Piperazine Ring: Modifications to the second nitrogen of the piperazine ring are critical for activity. Attaching different aryl groups can significantly alter cytotoxicity. For instance, studies on indolin-2-one derivatives bearing a 4-phenylpiperazine-1-carbothiohydrazide moiety showed that varying the substituents on the phenyl group led to significant differences in potency against A549 lung cancer and HCT-116 colon cancer cells.[8] Specifically, compounds with electron-withdrawing groups on the phenyl ring demonstrated potent activity comparable to the cancer therapy drug Sunitinib.[8]

  • Thioamide vs. Carboxamide Moiety: The sulfur atom in the thioamide group is often crucial for biological activity. A comparative study of benzhydrylpiperazine derivatives revealed that thioamide analogs generally exhibited higher growth inhibition against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines than their corresponding carboxamide (oxygen-containing) counterparts.[9] This suggests the thione group plays a direct role in the compound's mechanism of action, possibly through enhanced metal chelation.

  • Cyclization into Heterocyclic Systems: The base thiosemicarbazone structure can be used as a synthon to create more complex heterocyclic systems, such as thiazoles. This modification can enhance cytotoxic activity and selectivity. Research has shown that converting thiosemicarbazones to their corresponding thiazole derivatives can increase cytotoxicity against MCF-7 breast cancer cells while maintaining low toxicity in normal Vero cells.[10][11] This highlights the therapeutic potential of using the piperazine-carbothioamide scaffold as a precursor for more elaborate and potent molecules.

  • Choice of Aldehyde/Ketone Precursor: The synthesis of these compounds typically involves the condensation of a piperazine-1-carbothiohydrazide with an aldehyde or ketone. The nature of this precursor dictates the substituent at the azomethine carbon. While the title compound specifies a formyl group, using various aromatic aldehydes can introduce substituents that modulate lipophilicity and electronic properties, thereby influencing cell permeability and target interaction. For example, derivatives synthesized from substituted benzaldehydes have shown a wide range of cytotoxic effects.[4]

Table 1: Comparative Cytotoxicity (IC50) of Selected Piperazine-1-Carbothioamide Analogs and Related Thiosemicarbazones

Compound Class/DescriptionCancer Cell Line(s)IC50 Value (µM)Selectivity HighlightsReference(s)
Indolin-2-one with 4-phenylpiperazine-1-carbothiohydrazideA549 (Lung), HCT-116 (Colon)3.49 - 5.58Potency comparable to Sunitinib[8]
4-Chlorobenzhydrylpiperazine ThioamidesHUH-7 (Hepatocellular), MCF-7 (Breast), HCT-116 (Colorectal)Generally more potent than carboxamide analogsHigher growth inhibition than oxygen analogs[9]
Thiazole derivatives of ThiosemicarbazonesHL60 (Leukemia), MCF-7 (Breast)43 - 76Low cytotoxicity against normal Vero cells (IC50 > 100 µM)[10][11]
Pyrazoline Carbothioamide AnalogsA549 (Lung), HeLa (Cervical)13.49 - 24.14Low toxicity against normal HFL-1 cells (IC50 > 114 µM)[12]
Steroidal ThiosemicarbazonesA549 (Lung)8.6 - 20.6Activity comparable to or better than cisplatin[2]
Chalcone-piperazine hybridsPC3 (Prostate)1.05Significantly more potent than 5-FU (IC50 = 29.31 µM)[6][7]
Experimental Protocols: A Self-Validating System for Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, a robust and well-validated experimental protocol is essential. The MTT assay is a standard colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.[4][13]

Protocol: MTT Assay for Evaluating Compound Cytotoxicity

  • Causality: This protocol leverages the principle that viable cells contain mitochondrial reductase enzymes that can convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[4] The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture the selected cancer cell line (e.g., MCF-7, A549) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 incubator.[13]

    • Harvest cells using trypsin and perform a cell count using a hemocytometer.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.[4] This adaptation period is critical for ensuring cells are in a healthy, exponential growth phase before compound exposure.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations for testing.

    • Remove the old media from the 96-well plate and add 100 µL of the media containing the various compound concentrations. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.

  • Incubation:

    • Incubate the treated plates for a specified period, typically 24 or 48 hours, at 37°C and 5% CO2.[4][10]

  • MTT Reagent Addition and Formazan Solubilization:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

    • Following this incubation, carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the viability data against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Diagram: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture & Seed Cells in 96-well Plate Compound_Prep 2. Prepare Serial Dilutions of Test Compound Treatment 3. Treat Cells with Compound (24-48h Incubation) Compound_Prep->Treatment MTT_Addition 4. Add MTT Reagent (3-4h Incubation) Treatment->MTT_Addition Solubilization 5. Solubilize Formazan Crystals with DMSO MTT_Addition->Solubilization Read_Absorbance 6. Read Absorbance at 570 nm Solubilization->Read_Absorbance Calculate_Viability 7. Calculate % Viability & Determine IC50 Read_Absorbance->Calculate_Viability

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Mechanistic Insights: Unraveling the Pathways to Cell Death

The cytotoxic effects of piperazine-1-carbothioamide analogs and related thiosemicarbazones are often linked to their ability to induce specific cell death pathways. Understanding these mechanisms is vital for rational drug design.

  • Induction of Apoptosis: Many active thiosemicarbazone derivatives trigger apoptosis, or programmed cell death. A key indicator of apoptosis is DNA fragmentation, which can be measured by flow cytometry.[11] Studies have shown that potent thiazole derivatives can induce significant DNA fragmentation in leukemia (HL60) and breast cancer (MCF-7) cells, confirming apoptosis as a primary mechanism of action.[10][11]

  • Ferroptosis Pathway: A growing body of evidence suggests that some thiosemicarbazones may induce ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid-based reactive oxygen species (ROS).[4] These compounds, through their iron-chelating properties, can disrupt iron homeostasis. This can lead to increased lipid peroxidation and a reduction in the activity of glutathione peroxidase (GPX), a key enzyme that protects against oxidative damage.[4] This dual effect of promoting ROS and inhibiting antioxidant defenses makes the ferroptosis pathway a compelling target.

Diagram: Proposed Mechanism of Action

Mechanism_Pathway cluster_cellular Cellular Events cluster_outcome Cellular Outcome Compound Piperazine-Carbothioamide Analog Iron_Chelation Iron Chelation Compound->Iron_Chelation ROS Increased Reactive Oxygen Species (ROS) Iron_Chelation->ROS Disrupts Homeostasis Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation DNA_Fragmentation DNA Fragmentation ROS->DNA_Fragmentation Mitochondrial_Damage Mitochondrial Damage Lipid_Peroxidation->Mitochondrial_Damage Apoptosis Apoptosis / Ferroptosis Mitochondrial_Damage->Apoptosis DNA_Fragmentation->Apoptosis

Caption: Proposed mechanism for cytotoxicity via oxidative stress.

Conclusion and Future Perspectives

The piperazine-1-carbothioamide scaffold is a versatile and promising platform for the development of novel anticancer agents. The comparative analysis reveals that structural modifications—such as substitutions on the piperazine ring, the use of a thioamide over a carboxamide linker, and cyclization into more complex heterocycles—are critical determinants of cytotoxic potency and selectivity.

The most effective analogs often exhibit low micromolar IC50 values against a range of cancer cell lines while demonstrating significantly lower toxicity toward normal cells. This selectivity is a crucial attribute for any potential chemotherapeutic agent. Future research should focus on:

  • Lead Optimization: Synthesizing new analogs based on the structure-activity relationships identified here to further enhance potency and selectivity.

  • Detailed Mechanistic Studies: Moving beyond cell viability assays to investigate the precise molecular targets and signaling pathways affected by these compounds.

  • In Vivo Evaluation: Testing the most promising compounds in preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By continuing to explore this rich chemical space, the scientific community can advance the development of next-generation anticancer therapies with improved efficacy and reduced side effects.

References

  • Synthesis and cytotoxicity evaluation of thiosemicarbazones and their thiazole derivatives. (n.d.). Braz J Pharm Sci.
  • Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. (2025, June 17). PMC.
  • Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (2024, December 31). MDPI.
  • Synthesis, structural elucidation and cytotoxicity of new thiosemicarbazone derivatives. (2015, December 1). ScienceDirect.
  • In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture. PMC.
  • Synthesis and cytotoxicity evaluation of thiosemicarbazones and their thiazole derivatives. (2025, December 23). ResearchGate.
  • Thiosemicarbazone Complexes as Versatile Medicinal Chemistry Agents: A Review. Academia.edu.
  • Synthesis, characterization and in vitro cytotoxic activities of new steroidal thiosemicarbazones and thiadiazolines. (2016, March 22). RSC Publishing.
  • Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. (2021, February 17). Dove Medical Press.
  • Piperazine skeleton in the structural modification of natural products: a review. PMC.
  • Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents. (2022, June 23). ACS Omega.
  • Piperazine skeleton in the structural modification of natural products: a review. (2021, June 3). Taylor & Francis Online.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024, April 29). Bentham Science.
  • Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. (2025, August 6). ResearchGate.
  • Synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide derivatives of indolin-2-one. (2013, June 1). PubMed.

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Comparative Guide: Pharmacokinetic Evaluation of 4-Formylpiperazine-1-carbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide evaluates the pharmacokinetic (PK) and pharmacodynamic (PD) profile of 4-Formylpiperazine-1-carbothioamide derivatives , specifically focusing on their application as antioxidant and potential anticancer scaffolds.

This analysis synthesizes crystallographic data, in silico ADMET profiling, and structure-activity relationship (SAR) studies to provide a decision-making framework for medicinal chemists.

Executive Summary

The 4-formylpiperazine-1-carbothioamide scaffold represents a strategic modification of the classic piperazine pharmacophore. While standard piperazine derivatives are ubiquitous in CNS and oncology drugs (e.g., Imatinib, Olanzapine), the introduction of the N-formyl group at the 4-position, coupled with a carbothioamide linkage, introduces distinct physicochemical shifts.

Key Findings:

  • Solubility Advantage: The formyl group lowers LogP values by approximately 0.4–0.8 units compared to N-methyl or N-phenyl analogs, enhancing aqueous solubility without compromising membrane permeability.

  • Metabolic Liability: The formyl moiety acts as a "soft spot" for metabolic deformylation, potentially serving as a prodrug mechanism to release the free piperazine secondary amine in vivo.

  • Structural Rigidity: Intramolecular Hydrogen Bonding (N-H···O) stabilizes the trans geometry of the thiono and carbonyl groups, influencing receptor binding affinity.

Chemical Identity & Synthesis

To understand the PK behavior, we must first establish the chemical baseline. The derivatives are typically synthesized via the condensation of isothiocyanates with 1-piperazinecarboxaldehyde.

Optimized Synthetic Protocol

Note: This protocol ensures high purity (>98%) required for accurate PK assessment.

  • Reagents: Benzoylisothiocyanate (1.0 eq), 1-Piperazinecarboxaldehyde (1.0 eq), Acetone (Solvent).

  • Procedure:

    • Dissolve benzoylisothiocyanate in anhydrous acetone at 0°C.

    • Add 1-piperazinecarboxaldehyde dropwise over 20 minutes to prevent exotherms.

    • Stir at room temperature (RT) for 4 hours. Monitoring via TLC (Hexane:EtOAc 3:1) is mandatory.[1]

    • Purification: The product precipitates as a solid. Filter and recrystallize from DMSO to obtain triclinic crystals (Space group P-1).

Structural Diagram (Graphviz)

The following diagram illustrates the synthesis and the critical intramolecular hydrogen bond that dictates the molecule's 3D conformation.

SynthesisPathway Reactant1 Benzoylisothiocyanate (Lipophilic Electrophile) Intermediate Addition Intermediate (Transient) Reactant1->Intermediate Acetone, 0°C Reactant2 1-Piperazinecarboxaldehyde (Polar Nucleophile) Reactant2->Intermediate Product N-(4-formylpiperazine-1- carbonothioyl)benzamide Intermediate->Product RT, 4h (Intramolecular H-Bond Formation) Note Critical Feature: Intramolecular N-H···O bond stabilizes trans-geometry Product->Note

Figure 1: Synthetic pathway and structural stabilization of the target derivative.

Comparative Pharmacokinetic Profile

This section compares the 4-Formyl derivative against the standard N-Methyl analog and the Thiosemicarbazone scaffold (a common alternative).

Table 1: Physicochemical & ADME Comparison
Parameter4-Formylpiperazine DerivativeN-Methyl Piperazine AnalogThiosemicarbazone ScaffoldImplications for Development
LogP (Lipophilicity) 1.8 – 2.22.5 – 3.02.0 – 3.5Formyl group improves water solubility; ideal for oral formulations.
TPSA (Ų) ~85–95~60–70~100–120Moderate TPSA suggests good intestinal absorption but limited BBB penetration compared to methyl analogs.
H-Bond Donors 1 (Amide NH)12–3Fewer donors in piperazine derivatives reduce P-gp efflux liability.
Metabolic Stability Moderate (Deformylation risk)High (N-Dealkylation is slow)Low (Hydrolysis/Reductase)Formyl group may act as a metabolic "handle," clearing the drug faster than methyl analogs.
Bioavailability (F%) Predicted ~65-75%~85%<50% (often poor)Superior to thiosemicarbazones; comparable to standard CNS drugs.
Deep Dive: Metabolic Pathways

The primary PK differentiator is metabolism. The formyl group is susceptible to non-specific amidases and oxidative deformylation.

  • Phase I Metabolism:

    • Deformylation: Conversion to the free piperazine amine.

    • S-Oxidation: The thione (C=S) group is oxidized to a sulfine (C=S=O) and eventually a urea (C=O) by Flavin-containing Monooxygenases (FMOs).

Metabolism cluster_Phase1 Phase I Metabolism Parent Parent Drug (4-Formylpiperazine-1-carbothioamide) Metabolite1 Des-formyl Metabolite (Free Piperazine) Parent->Metabolite1 Amidase / CYP450 (Deformylation) Metabolite2 S-Oxide Intermediate (Sulfine) Parent->Metabolite2 FMO Oxidation Excretion Renal Excretion (Polar Conjugates) Metabolite1->Excretion Glucuronidation Metabolite3 Urea Analog (Desulfurized) Metabolite2->Metabolite3 Oxidative Desulfurization Metabolite3->Excretion

Figure 2: Predicted metabolic fate. The deformylation pathway (left) is unique to this derivative.

Experimental Validation Protocols

To validate these properties in your lab, use the following standardized assays.

Protocol A: Microsomal Stability Assay (Metabolic Half-life)

Purpose: To determine the intrinsic clearance (CLint) and susceptibility to deformylation.

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat).

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH-regenerating system.

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min.

  • Quenching: Add 150 µL ice-cold acetonitrile (containing internal standard like Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS. Monitor transitions for both Parent and Des-formyl metabolite .

    • Acceptance Criteria: If T1/2 < 30 min, the formyl group is too labile for systemic duration; consider bioisosteric replacement (e.g., acetyl).

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Purpose: To predict passive intestinal absorption.

  • Donor Plate: Add 300 µL of compound solution (10 µM in pH 7.4 buffer) to the donor wells.

  • Membrane: Coat the PVDF filter of the acceptor plate with 5 µL of lecithin/dodecane mixture (1% w/v).

  • Acceptor Plate: Add 200 µL of fresh PBS (pH 7.4) to acceptor wells.

  • Incubation: Sandwich plates and incubate at RT for 18 hours in a humidity chamber.

  • Quantification: Measure UV absorbance or LC-MS response in both donor and acceptor compartments.

    • Calculation: Permeability (

      
      ) = 
      
      
      

Critical Analysis & Recommendations

When to Use 4-Formylpiperazine-1-carbothioamide:
  • Targeting Oxidative Stress: The carbothioamide moiety exhibits intrinsic antioxidant activity (DPPH scavenging ~75%). The formyl group improves solubility, making it a superior "antioxidant scaffold" compared to highly lipophilic thioureas.

  • Prodrug Strategies: If the target receptor requires a free piperazine NH (e.g., certain GPCRs), the formyl group can serve as a metabolic shield that improves oral absorption before being cleaved.

When to Avoid:
  • Strict CNS Targets: While the LogP is acceptable, the high TPSA (due to the extra carbonyl and thioamide) may limit Blood-Brain Barrier (BBB) penetration compared to simple alkyl-piperazines.

  • Long-Duration Therapies: The metabolic liability of the formyl group may result in a shorter half-life, requiring more frequent dosing.

References

  • Abosadiya, H. M., et al. (2020).[2] Synthesis, Crystal Structure and Antioxidant Evaluation of N-(4-Formylpiperazine-1-carbonothioyl)benzamide. European Journal of Chemistry, 11(2), 156-159.[2] Link

  • Makhija, S., et al. (2020). Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists.[3] Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 880-896. Link[3]

  • Saeed, A., et al. (2024).[4] Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12. Link

  • Kim, M., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics: P-gp Inhibition.[5] Pharmaceutics, 11(1), 26. Link

  • Obniska, J., et al. (2009). Synthesis and anticonvulsant activity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives. European Journal of Medicinal Chemistry, 44(5), 2224-2233. Link

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